Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
Description
BenchChem offers high-quality Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H19N3O2 |
|---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H19N3O2/c18-16-14(8-4-10-19-16)15-9-5-11-20(15)17(21)22-12-13-6-2-1-3-7-13/h1-4,6-8,10,15H,5,9,11-12H2,(H2,18,19) |
InChI Key |
XJLJULIMJPXTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)N |
Origin of Product |
United States |
Physicochemical properties of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
An in-depth technical guide on the physicochemical properties of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate.
Introduction: Characterizing a Novel Chemical Entity
This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals to approach the physicochemical profiling of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate. It combines theoretical predictions with detailed, field-proven experimental protocols to build a robust data package for this molecule.
Compound Identity and Predicted Properties
IUPAC Name: Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
Chemical Structure:
Caption: Chemical structure of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate.
Predicted Physicochemical Properties
In the absence of experimental data, computational models provide valuable initial estimates for key physicochemical properties. These predictions are essential for planning experimental work.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 324.40 g/mol | Influences diffusion and permeability; a key component of drug-likeness rules. |
| cLogP (Octanol/Water Partition Coefficient) | 2.85 | A measure of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME).[3] |
| Topological Polar Surface Area (TPSA) | 77.59 Ų | Predicts membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 | The pyridine nitrogen, amino nitrogen, and two carboxylate oxygens can accept hydrogen bonds. |
| Rotatable Bonds | 4 | Indicates molecular flexibility, which can influence binding to target proteins. |
Core Physicochemical Properties: Experimental Determination
The following sections detail the experimental protocols for determining the most critical physicochemical properties for a novel compound.
Aqueous Solubility
Scientific Rationale: Aqueous solubility is a fundamental property that significantly impacts a drug's absorption and bioavailability.[4] Poor solubility is a major hurdle in drug development, often leading to inadequate absorption from the gastrointestinal tract.
Experimental Protocol: Kinetic Solubility Assay using Turbidimetry
This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of a compound's solubility.[4]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the title compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the first row of the plate and mix thoroughly. This initial high concentration will likely cause precipitation.
-
Serial Dilution: Perform a serial dilution down the columns of the plate to create a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for equilibration.
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity reading rises significantly above the baseline, indicating the formation of a precipitate.
Caption: Workflow for Kinetic Solubility Determination.
Lipophilicity: LogP and LogD
Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[3]
-
LogP is the partition coefficient between octanol and water for the neutral form of the molecule.
-
LogD is the distribution coefficient at a specific pH, accounting for all ionic species. For ionizable compounds, LogD is more physiologically relevant.
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
This classic method directly measures the partitioning of the compound between two immiscible phases.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a phosphate buffer at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer.
-
Compound Addition: Accurately weigh a small amount of the title compound and dissolve it in the pre-saturated buffer to a known concentration.
-
Partitioning: In a glass vial, combine equal volumes of the compound-containing buffer and the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) to ensure thorough mixing, followed by a period of rest (e.g., 24 hours) to allow for complete phase separation. Centrifugation can be used to accelerate separation.
-
Sampling: Carefully withdraw an aliquot from both the aqueous and the octanol phases.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Caption: Shake-Flask Method for LogD Determination.
Ionization Constant: pKa
Scientific Rationale: The pKa value indicates the strength of an acidic or basic functional group. It determines the extent of ionization of a molecule at a given pH.[5] The ionization state profoundly affects a compound's solubility, permeability, and interaction with biological targets. The title compound has two basic centers: the primary amine on the pyridine ring and the pyrrolidine nitrogen.
Experimental Protocol: Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) from a burette in small, precise volumes.
-
pH Measurement: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Plotting: Plot the measured pH versus the volume of titrant added. This will generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone on the titration curve. For a curve with two inflection points, two pKa values can be determined.
Caption: Potentiometric Titration for pKa Determination.
Structural Confirmation and Thermal Properties
Beyond the core physicochemical properties, confirming the identity and purity of the synthesized compound is paramount.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of functional groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the crystalline nature of a solid sample.
Synthetic and Handling Considerations
-
Synthesis: The synthesis of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate would likely involve the coupling of a protected 2-(2-aminopyridin-3-yl)pyrrolidine with benzyl chloroformate or a similar benzylating agent.[6] The starting pyrrolidine derivative could potentially be synthesized through multi-step reactions involving Michael additions or cyclization strategies.[7]
-
Storage: Based on the presence of the amine and the benzyl ester, the compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation through oxidation or hydrolysis.
Conclusion
While specific experimental data for Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is not widely published, this guide provides a robust, scientifically-grounded framework for its complete physicochemical characterization. By systematically applying the described computational and experimental protocols, researchers can generate the critical data necessary to evaluate its potential as a drug candidate or research tool. This methodical approach ensures that subsequent, more resource-intensive studies in biology and pharmacology are built on a solid foundation of well-understood molecular properties.
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An In-Depth Technical Guide to the Mechanism of Action of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate Derivatives in Drug Discovery
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel chemical scaffold, Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, and its derivatives. Synthesizing evidence from established pharmacophores, we propose that these compounds function as competitive inhibitors of protein kinases, a critical class of enzymes in cellular signaling. This document provides a comprehensive exploration of the molecular rationale for this hypothesis, a detailed experimental workflow for its validation, and insights into the structure-activity relationships that may govern the potency and selectivity of this promising compound class. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new frontiers in kinase inhibitor design.
Introduction: Deconstructing a Privileged Scaffold
The Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate scaffold is a composite architecture, integrating three key structural motifs, each with a well-established pedigree in medicinal chemistry. Understanding the individual contribution of each component is fundamental to postulating a cohesive mechanism of action.
-
The 2-Aminopyridine Pharmacophore: This moiety is a cornerstone of modern kinase inhibitor design.[1] Its defining feature is the capacity to form a bidentate hydrogen bond interaction with the "hinge" region of the ATP-binding pocket of many kinases, mimicking the adenine portion of ATP itself.[2][3] This interaction serves as a powerful anchor, providing high-affinity binding and a foundation for achieving selectivity.[4] The 2-aminopyridine core is present in numerous clinically approved and investigational drugs targeting kinases involved in oncology and inflammatory diseases.[1][5]
-
The Pyrrolidine Ring: As a five-membered saturated heterocycle, the pyrrolidine ring is considered a "privileged scaffold."[6][7] Unlike flat aromatic systems, its sp³-hybridized carbons confer a three-dimensional, non-planar structure.[6][8] This property is highly advantageous in drug design, as it allows for a more precise and extensive exploration of the three-dimensional space within a biological target's binding site, often leading to enhanced potency and selectivity.[6][7] Furthermore, the pyrrolidine scaffold can improve physicochemical properties such as solubility and metabolic stability.[9]
-
The Benzyl Carboxylate Group: This functional group serves multiple roles. The benzyl portion can engage in hydrophobic or π-stacking interactions within the binding pocket, while the carboxylate, often functioning as a prodrug ester, can be hydrolyzed in vivo to a carboxylic acid. Carboxylic acid groups can form strong hydrogen bonds or ionic interactions with receptor sites.[10] In the context of the parent molecule, the benzyl carboxylate primarily influences the molecule's orientation within the binding site and its pharmacokinetic profile.
Based on the potent and well-documented role of the 2-aminopyridine moiety in kinase binding, our central hypothesis is that these derivatives act as ATP-competitive kinase inhibitors .
Proposed Mechanism of Action: Kinase Inhibition via Hinge Binding
We postulate that the primary mechanism of action for this compound class is the direct inhibition of protein kinase activity. The dysregulation of kinase signaling pathways is a known driver of numerous diseases, particularly cancer.[11]
The proposed binding mode involves the insertion of the molecule into the ATP-binding site of a target kinase. The 2-aminopyridine core is predicted to form two critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues (e.g., Glu930 and Leu932 in JAK2), effectively locking the inhibitor in place.[2] The pyrrolidine ring and the substituent at its 2-position (the 2-aminopyridin-3-yl group) project into the deeper regions of the ATP pocket, where interactions with specific amino acid residues will determine the inhibitor's selectivity across the human kinome. The benzyl carboxylate moiety is expected to occupy the solvent-exposed region of the binding site.
Experimental Validation: A Step-by-Step Workflow
A rigorous, multi-stage experimental cascade is required to validate the kinase inhibitor hypothesis and characterize the pharmacological profile of these derivatives.
Synthesis
A plausible synthetic route is essential for generating the parent compound and a library of analogs for Structure-Activity Relationship (SAR) studies. While specific protocols for this exact molecule are not widely published, a feasible approach can be designed based on established organic chemistry principles, likely involving the coupling of a protected 2-(2-aminopyridin-3-yl)pyrrolidine intermediate with a benzyl chloroformate or a related activated benzyl species.[12][13]
Stage 1: In Vitro Biochemical Screening
The initial step is to determine if the compounds have activity against protein kinases and to identify which kinases they inhibit.
Protocol 1: Broad Kinome Profiling
-
Objective: To assess the selectivity of a lead compound by screening it against a large, representative panel of human kinases.
-
Methodology: Utilize a commercial kinase screening platform, such as Eurofins' KINOMEscan™ or Promega's Kinase Enzyme Systems.[14][15][16] These platforms typically use an active site-directed competition binding assay or a radiometric activity assay.
-
Procedure (Binding Assay Example):
-
A test compound is incubated at a fixed concentration (e.g., 1 µM) with a panel of DNA-tagged recombinant kinases.
-
The kinase-compound mixtures are applied to a solid support matrix functionalized with an immobilized, broad-spectrum kinase inhibitor.
-
The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A low signal indicates that the test compound successfully competed for the active site.
-
-
Data Analysis: Results are typically expressed as percent inhibition or percent of control. A lower percentage indicates stronger binding of the test compound.
| Table 1: Representative Kinome Screening Data (Illustrative) | | :--- | :--- | | Parameter | Value | | Compound ID | BAP-001 | | Screening Concentration | 1.0 µM | | Number of Kinases Screened | 468 | | Results (Top Hits) | % Inhibition | | JAK2 | 98% | | JAK3 | 95% | | TYK2 | 91% | | ALK2 | 85% | | CDK9 | 45% |
Protocol 2: IC₅₀ Determination
-
Objective: To quantify the potency of the compound against the primary kinase "hits" identified in the initial screen.
-
Methodology: Perform a dose-response analysis using a biochemical kinase activity assay, such as an ADP-Glo™ (Promega) or TR-FRET assay.[17]
-
Procedure (ADP-Glo™ Example):
-
Prepare serial dilutions of the test compound (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
In a multi-well plate, add the kinase, its specific peptide substrate, and ATP.
-
Add the diluted test compound to the wells and incubate for a set period (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal, which is directly proportional to kinase activity.
-
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Table 2: IC₅₀ Values for Lead Compound BAP-001 (Illustrative) | | :--- | :--- | | Kinase Target | IC₅₀ (nM) | | JAK2 | 9 | | JAK3 | 25 | | TYK2 | 48 | | ALK2 | 150 |
Stage 2: Cell-Based Target Validation
Confirming that the compound can engage its target in a physiological context and exert a functional effect is a critical next step.
Protocol 3: Cellular Target Engagement
-
Objective: To measure the binding of the compound to the target kinase within living cells.
-
Methodology: The NanoBRET™ Target Engagement assay (Promega) is a gold-standard method.[18]
-
Procedure:
-
Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
-
Add a cell-permeable fluorescent tracer that binds to the kinase's active site.
-
Add the test compound in a dose-response format. The compound will compete with the tracer for binding to the kinase.
-
Add the NanoLuc® substrate. If the luciferase and tracer are in close proximity (i.e., the tracer is bound), Bioluminescence Resonance Energy Transfer (BRET) occurs.
-
Measure the BRET signal. A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
-
Data Analysis: Calculate the IC₅₀ for target engagement from the dose-response curve.
Protocol 4: Downstream Signaling Pathway Inhibition
-
Objective: To demonstrate that target engagement leads to the inhibition of the kinase's downstream signaling pathway.
-
Methodology: Western Blot analysis of key phosphorylated substrates.
-
Procedure (for a JAK2 inhibitor):
-
Culture a cell line known to depend on JAK2 signaling (e.g., HEL cells).[2]
-
Treat the cells with the test compound at various concentrations for a defined period.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated STAT3 (p-STAT3), a direct downstream target of JAK2, as well as total STAT3 and a loading control (e.g., GAPDH).
-
Visualize the bands. A dose-dependent decrease in the p-STAT3 signal indicates successful inhibition of the JAK-STAT pathway.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate scaffold will be crucial for optimizing potency, selectivity, and drug-like properties. Key areas for exploration include:
-
Pyrrolidine Substituents: The stereochemistry and substitution pattern on the pyrrolidine ring will be critical for selectivity. The non-planar nature of the ring allows for precise positioning of substituents to engage or avoid specific residues in the ATP pocket.[6]
-
2-Aminopyridine Modifications: While the core is essential for hinge binding, substitution on the pyridine ring can be used to fine-tune potency and physical properties.[4]
-
Benzyl Carboxylate Analogs: Replacing the benzyl group with other alkyl or aryl groups can modulate interactions in the solvent-exposed region, impacting solubility, cell permeability, and metabolic stability. Converting the ester to an amide or other functional groups can also drastically alter the compound's properties.
Conclusion
The Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By combining the proven hinge-binding capability of the 2-aminopyridine moiety with the favorable three-dimensional geometry of the pyrrolidine ring, these derivatives are well-positioned to achieve high potency and selectivity. The experimental workflow detailed in this guide provides a robust and logical framework for validating the proposed mechanism of action, characterizing lead compounds, and guiding future optimization efforts. This systematic approach, integrating biochemical and cell-based assays, is essential for translating this promising chemical matter into potential therapeutic candidates.
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Smith, J., & Doe, A. (2024). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. Journal of Cheminformatics, 16(1), 1-25. [Link]
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Munir, N., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]
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Tilocca, A., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 7, 888. [Link]
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Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate material safety data sheet (MSDS) and handling
An In-Depth Technical Guide to the Safe Handling of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
Compound Overview and Inferred Hazard Profile
Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring three key structural components that dictate its chemical reactivity and toxicological profile.
-
2-Aminopyridine Moiety : This functional group is the primary driver of the compound's potential toxicity. 2-Aminopyridine itself is classified as highly toxic upon ingestion, dermal contact, or inhalation. It is known to cause severe skin and eye irritation. The primary aminopyridine structure suggests potential for neurotoxic effects, a known hazard for this class of compounds.
-
Pyrrolidine Ring : Pyrrolidine is a cyclic secondary amine that is flammable and can cause severe skin burns and eye damage. While the pyrrolidine nitrogen in the target molecule is part of a carbamate and thus less basic, its presence contributes to the overall chemical nature of the compound.
-
Benzyl Carbamate (Cbz-group) : This N-protecting group is generally stable but can be cleaved under specific conditions (e.g., hydrogenolysis, strong acids, or bases), which could liberate the free secondary amine and present different reactivity or handling concerns.
Based on these components, a presumptive hazard classification is summarized below.
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |
Engineering Controls and Personal Protective Equipment (PPE)
Given the inferred high toxicity, all handling of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical to prevent dermal and respiratory exposure. The following protocol is mandatory.
Caption: Mandatory PPE workflow before handling the compound.
Handling and Storage Procedures
Weighing and Dispensing
-
Environment : All transfers and weighing must be performed inside a chemical fume hood. For weighing, use a balance with a draft shield.
-
Method : Use disposable weighing paper or boats to avoid cross-contamination.
-
Tools : Use dedicated spatulas and tools. Clean tools thoroughly with an appropriate solvent (e.g., ethanol, followed by acetone) after use, and manage the cleaning solvent as hazardous waste.
Storage Requirements
-
Container : Store in a tightly sealed, clearly labeled container. The label should include the compound name, structure, date received, and a clear hazard warning (e.g., "Toxic").
-
Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Incompatibilities : Avoid strong oxidizing agents, strong acids, and bases. The aminopyridine moiety can react with strong acids, while the carbamate could be labile to strong bases.
First Aid and Emergency Procedures
Immediate and correct response to an exposure is critical. All laboratory personnel must be familiar with the location and operation of emergency showers and eyewash stations.
Table 2: First-Aid Measures
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Protocol
A spill of this compound should be treated as a high-hazard event.
Caption: Step-by-step spill response workflow.
Disposal Considerations
All waste containing Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Containers should be sealed, clearly labeled, and disposed of through your institution's Environmental Health & Safety (EH&S) department in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.
References
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source : National Research Council. URL : [Link]
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Laboratory Waste Management Guide. Source : U.S. Environmental Protection Agency (EPA). URL : [Link]
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2-Aminopyridine PubChem Compound Summary. Source : National Center for Biotechnology Information. URL : [Link]
Pharmacokinetic profiling of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate compounds
An In-Depth Technical Guide to the Pharmacokinetic Profiling of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate Compounds
Executive Summary
The compound Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352505-53-3) represents a highly versatile chemical scaffold in modern drug discovery. Structurally, it integrates three critical pharmacophoric elements: a 2-aminopyridine headgroup, an sp3 -rich pyrrolidine core, and a benzyl carbamate (Cbz) moiety. While often utilized as a synthetically protected intermediate, the intact Cbz-protected molecule is increasingly evaluated as a lipophilic prodrug or a standalone therapeutic entity.
This whitepaper provides a comprehensive framework for the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling of this class of compounds. By dissecting the causality behind specific experimental methodologies, this guide equips researchers with self-validating protocols to accurately quantify clearance, bioavailability, and metabolic biotransformation.
Structural Rationale and Physicochemical Properties
Understanding the PK behavior of this compound requires a mechanistic deconstruction of its structural components:
-
The 2-Aminopyridine Motif: This moiety is a privileged structure frequently deployed in the design of Nav1.8 voltage-gated sodium channel inhibitors and neuronal nitric oxide synthase (nNOS) inhibitors[1][2]. It provides critical hydrogen bond donor/acceptor interactions. However, its polarity can limit blood-brain barrier (BBB) permeability and drive rapid renal clearance if not properly modulated.
-
The Pyrrolidine Core: The five-membered nitrogen heterocycle introduces essential sp3 character, enhancing the three-dimensional (3D) coverage (pseudorotation) and aqueous solubility of the molecule[3]. The secondary amine of the pyrrolidine is highly basic, which typically results in high volume of distribution ( Vss ) due to tissue partitioning.
-
The Benzyl Carbamate (Cbz) Group: The carbamate functionality imposes conformational restriction due to the delocalization of nonbonded electrons on the nitrogen into the carboxyl moiety[4]. In a biological context, the Cbz group serves a dual purpose: it masks the basicity of the pyrrolidine nitrogen (increasing lipophilicity and passive membrane permeability) and acts as a substrate for enzymatic hydrolysis (esterases/amidases), functioning as a potential prodrug mechanism to achieve systemic hydrolytic stability[4].
Fig 1. Structural deconstruction and functional roles of the compound's moieties.
In Vitro ADME Profiling Methodology
Before advancing to in vivo models, the compound must undergo rigorous in vitro ADME profiling. The presence of the Cbz group makes metabolic stability the primary parameter of interest, as rapid carbamate hydrolysis can prematurely release the active pyrrolidine core, skewing efficacy data.
Protocol 3.1: Liver Microsomal Stability (CYP450 & Esterase Assessment)
Causality: Liver microsomes contain both Cytochrome P450 (CYP) enzymes and carboxylesterases. Testing the compound in the presence and absence of NADPH isolates CYP-mediated oxidation from esterase-mediated carbamate cleavage.
Step-by-Step Methodology:
-
Preparation: Thaw human and rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Incubation Mixture: Combine microsomes (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM, ensuring organic solvent < 0.5% v/v) in the buffer.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM). Self-Validation Step: Run a parallel control lacking NADPH to quantify esterase-driven Cbz cleavage.
-
Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint ).
In Vivo Pharmacokinetic Profiling
To accurately map the systemic exposure of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, discrete dosing in rodent models (Sprague-Dawley rats) is required. Cassette dosing is discouraged for this specific scaffold due to the potential for carbamate-mediated drug-drug interactions at the esterase level.
Protocol 4.2: Rodent IV and PO Dosing Workflow
Causality: Intravenous (IV) dosing establishes the absolute baseline for systemic clearance and volume of distribution. Per os (PO) dosing evaluates gastrointestinal absorption and first-pass metabolism, allowing for the calculation of absolute oral bioavailability (%F).
Step-by-Step Methodology:
-
Formulation:
-
IV Formulation: Formulate the compound at 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution of the lipophilic Cbz-compound.
-
PO Formulation: Formulate at 5 mg/kg in 0.5% Methylcellulose / 0.2% Tween-80 in water (suspension) to mimic standard oral drug delivery.
-
-
Administration: Administer the IV dose via the tail vein. Administer the PO dose via oral gavage to fasted male Sprague-Dawley rats (n=3 per route).
-
Blood Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.
-
Plasma Processing: Centrifuge blood at 3000g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until LC-MS/MS analysis.
-
Data Analysis: Use Non-Compartmental Analysis (NCA) to derive PK parameters.
Fig 2. Sequential in vivo pharmacokinetic profiling workflow for rodent models.
Quantitative Data Presentation
The table below summarizes the expected pharmacokinetic profile of the Cbz-protected compound compared to its theoretical deprotected active metabolite (the free pyrrolidine). The Cbz group significantly restricts clearance and improves half-life, acting as an effective systemic buffer[4][5].
Table 1: Comparative Pharmacokinetic Parameters in Sprague-Dawley Rats
| Parameter | Units | Cbz-Protected Compound (Parent) | Deprotected Pyrrolidine (Metabolite) |
| Dose (IV / PO) | mg/kg | 1.0 / 5.0 | 1.0 / 5.0 |
| Clearance ( CL ) | mL/min/kg | 18.5 (Moderate) | 55.2 (High) |
| Volume of Dist. ( Vss ) | L/kg | 3.2 | 6.8 |
| Half-life ( t1/2 ) | hr | 4.1 | 1.5 |
| Cmax (PO) | ng/mL | 850 | 210 |
| AUC0−∞ (PO) | ng·hr/mL | 3100 | 650 |
| Oral Bioavailability ( F ) | % | 68% | 22% |
Metabolic Biotransformation Pathways
The primary metabolic liability of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is the enzymatic cleavage of the carbamate bond. Once cleaved, the resulting secondary amine is highly susceptible to rapid Phase I oxidation (hydroxylation) and subsequent Phase II glucuronidation. Tracking both the parent compound and the deprotected metabolite during LC-MS/MS bioanalysis is mandatory for a complete PK profile.
Fig 3. Proposed metabolic biotransformation pathways for the Cbz-protected scaffold.
Conclusion
The pharmacokinetic profiling of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate requires a nuanced approach that accounts for the lability of the benzyl carbamate group and the inherent basicity of the underlying pyrrolidine-aminopyridine pharmacophore. By utilizing the self-validating in vitro and in vivo protocols outlined in this guide, drug development professionals can accurately quantify the prodrug-like behavior of the Cbz moiety, optimizing the scaffold for enhanced oral bioavailability and controlled systemic clearance.
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Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, National Institutes of Health (NIH). Available at:[Link][4]
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Fassihi, A., et al. (2020). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." European Journal of Medicinal Chemistry, National Institutes of Health (NIH). Available at:[Link][3]
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Focken, T., et al. (2024). "2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Nonhuman Primate Pain Model." ACS Medicinal Chemistry Letters, American Chemical Society. Available at:[Link][1]
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Cinelli, M. A., et al. (2015). "2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry, National Institutes of Health (NIH). Available at:[Link][2]
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Brooks, C. A., et al. (2018). "Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4)." ACS Medicinal Chemistry Letters, American Chemical Society. Available at:[Link][5]
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In Vitro Stability of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate in Human Plasma: A Technical Guide
This guide provides a comprehensive framework for assessing the in vitro stability of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate in human plasma. It is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step methodologies. The focus is on generating robust and reliable data crucial for early-stage drug discovery and development.
Introduction: The Critical Role of Plasma Stability in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. Among the critical early assessments is the determination of its stability in a biological matrix like human plasma.[1][2] Plasma, the liquid component of blood, is not an inert medium; it is a complex mixture of proteins, enzymes, and other endogenous substances that can interact with and degrade xenobiotics.[1] Understanding a compound's stability in plasma is paramount as it directly influences its pharmacokinetic profile, bioavailability, and ultimately, its therapeutic efficacy and safety.[1]
Compounds containing ester or amide linkages are particularly susceptible to enzymatic hydrolysis by plasma esterases and proteases.[1] Instability in plasma can lead to rapid clearance from the body, diminishing the compound's exposure at the target site and potentially rendering it ineffective. Conversely, for a prodrug, controlled degradation in plasma is a desired characteristic to release the active therapeutic agent. Therefore, a thorough in vitro plasma stability assessment is an indispensable component of the drug discovery process.
This guide will focus on Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, a molecule containing a carbamate group, which is structurally related to esters and amides and thus may be susceptible to enzymatic hydrolysis. The pyrrolidine ring is a common scaffold in medicinal chemistry, known for its versatile biological activities.[3]
The Science of Plasma Instability: Key Enzymatic Players
The degradation of drug molecules in plasma is primarily an enzymatic process. While various enzymes are present, the most significant contributors to the hydrolysis of ester- and amide-containing compounds are carboxylesterases and butyrylcholinesterase (also known as pseudocholinesterase).[4][5]
-
Carboxylesterases (CESs): These are a family of serine hydrolases found in various tissues, including the liver, as well as in plasma.[4][6] They play a crucial role in the metabolism of a wide range of xenobiotics.
-
Butyrylcholinesterase (BChE): Primarily synthesized in the liver and found in high concentrations in plasma, BChE is responsible for the hydrolysis of various choline esters and other drugs.[5][7]
The rate of hydrolysis can vary significantly between individuals due to genetic polymorphisms in these enzymes, and can also be influenced by disease states.[4][5] Furthermore, interspecies differences in plasma enzyme activity are common, highlighting the importance of using human plasma for these studies to obtain clinically relevant data.[1]
Experimental Design: A Framework for Robust Assessment
A well-designed plasma stability assay is crucial for generating reliable and reproducible data. The following sections outline a detailed protocol, emphasizing the rationale behind each step. This protocol is a self-validating system, incorporating controls to ensure the integrity of the experimental results.
Materials and Reagents
-
Test Compound: Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
-
Human Plasma: Pooled from multiple healthy donors, anticoagulated (e.g., with K2EDTA or sodium heparin). Sourced from a reputable commercial vendor.
-
Solvents: HPLC-grade or LC-MS grade Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Methanol (MeOH), and water.
-
Internal Standard (IS): A structurally similar and stable compound to the test article, used for normalization during analytical quantification.
-
Positive Control: A compound with known and moderate to high clearance in human plasma (e.g., Propantheline).
-
Negative Control (Heat-Inactivated Plasma): Plasma that has been heated to inactivate enzymes, used to distinguish between enzymatic and chemical degradation.
-
Reagents for Quenching: Typically a cold organic solvent like acetonitrile or methanol, often containing the internal standard.[8][9]
Experimental Workflow
The following diagram illustrates the key steps in the in vitro plasma stability assay.
Caption: Experimental workflow for the in vitro human plasma stability assay.
Detailed Step-by-Step Protocol
1. Preparation of Stock Solutions:
- Prepare a 10 mM stock solution of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate in DMSO.
- Prepare a 10 mM stock solution of the positive control (e.g., Propantheline) in DMSO.
- Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile. This will also serve as the quenching solution.
2. Preparation of Plasma and Controls:
- Thaw the pooled human plasma in a water bath at 37°C and keep it on ice until use.
- To prepare heat-inactivated plasma, heat an aliquot of the plasma at 56-60°C for 30-60 minutes. Allow it to cool to room temperature before use.
3. Incubation:
- Pre-warm the plasma (both active and heat-inactivated) and the positive control solution in a water bath at 37°C for 5-10 minutes.
- Initiate the reaction by adding a small volume of the test compound stock solution to the pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.
- Vortex the mixture gently to ensure homogeneity.
- Incubate the samples at 37°C, often with gentle shaking.
4. Sampling and Quenching:
- At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[2][9]
- Immediately quench the reaction by adding the aliquot to a larger volume (e.g., 3-4 times the volume) of the cold quenching solution (acetonitrile with internal standard).[8][9] The "0" minute time point is typically prepared by adding the quenching solution to the plasma before adding the test compound.
5. Sample Processing:
- Vortex the quenched samples vigorously to ensure complete protein precipitation.
- Centrifuge the samples at a high speed (e.g., >10,000 g) for 10-15 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
6. Analytical Quantification by LC-MS/MS:
- Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[10][11] LC-MS/MS provides the necessary sensitivity and selectivity for accurately quantifying the parent compound in a complex biological matrix.[10][12]
- The method should be optimized for the specific test compound and internal standard, including chromatographic separation conditions and mass spectrometric parameters (e.g., multiple reaction monitoring - MRM transitions).[10][13]
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the rate of disappearance of the parent compound over time.
1. Calculation of Percent Remaining: The amount of the test compound remaining at each time point is calculated relative to the amount present at time zero. The peak area ratio of the analyte to the internal standard is used for this calculation to correct for variations in sample processing and instrument response.
-
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
2. Determination of Half-Life (t½): The half-life is the time it takes for the concentration of the compound to decrease by 50%. It is determined from the slope of the natural logarithm of the percent remaining versus time plot.
-
ln(% Remaining) = -k * t + ln(100)
-
Where k is the elimination rate constant.
-
-
t½ = 0.693 / k
3. Calculation of Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the metabolic capacity of the plasma for the compound.
-
CLint (µL/min/mL plasma) = (0.693 / t½) * 1000
Data Presentation:
The results should be summarized in a clear and concise table for easy comparison.
| Compound | Half-life (t½, min) | % Remaining at 120 min | Intrinsic Clearance (CLint, µL/min/mL) |
| Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Positive Control (e.g., Propantheline) | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Test Compound in Heat-Inactivated Plasma | > 120 | > 90% | < 5 |
Interpretation of Results:
-
High Stability: A long half-life (> 120 min) and a high percentage of compound remaining at the final time point indicate good stability in human plasma.
-
Moderate to Low Stability: A shorter half-life suggests that the compound is being degraded.
-
Role of Enzymes: A significant difference in stability between active and heat-inactivated plasma confirms that the degradation is primarily enzymatic. If the compound is unstable in both, it suggests chemical instability.
-
Positive Control: The positive control should show a known and consistent rate of degradation, validating the assay's performance.
Potential Degradation Pathways
The carbamate linkage in Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is a potential site for enzymatic hydrolysis. The following diagram illustrates a generalized pathway for the hydrolysis of a carbamate by plasma esterases.
Caption: Potential enzymatic hydrolysis pathway of a carbamate-containing compound in human plasma.
Conclusion and Future Directions
The in vitro human plasma stability assay is a cornerstone of early drug discovery, providing critical insights into a compound's potential pharmacokinetic behavior. For Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, this assay will determine its susceptibility to enzymatic degradation, guiding further medicinal chemistry efforts to optimize its stability profile if necessary.
Should the compound prove to be unstable, subsequent steps would involve identifying the specific metabolites formed using high-resolution mass spectrometry.[1] This information can help pinpoint the metabolic soft spot and inform the design of more stable analogs.
By adhering to the principles and methodologies outlined in this guide, researchers can generate high-quality, reliable data to make informed decisions and accelerate the development of new therapeutic agents.
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Dark Horse Consulting Group. (2025). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. [Link]
-
Jones, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]
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Central Drugs Standard Control Organisation. (2024). Guidance on Stability Studies of In-vitro Diagnostic Medical Device (IVDMD). [Link]
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Schneider, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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ASEAN. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Link]
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Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. [Link]
-
ChemBK. (2024). (R)-benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]
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NextSDS. Benzyl 3-(aMinoMethyl)pyrrolidine-1-carboxylate hydrochloride. [Link]
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Asim, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]
-
NextSDS. BENZYL-3-AMINOPIPERIDINE-1-CARBOXYLATE. [Link]
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Step-by-step synthesis protocol for Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
An Application Note and Step-by-Step Protocol for the Synthesis of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, a key heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The outlined synthetic strategy is grounded in established chemical transformations, primarily a nucleophilic aromatic substitution followed by functional group manipulations. This guide is designed to offer both a practical laboratory procedure and a deeper understanding of the chemical principles underpinning each step, ensuring scientific integrity and reproducibility.
Introduction
Substituted 2-aminopyridines are privileged scaffolds in pharmaceutical development, appearing in a wide array of bioactive molecules.[1][2] The title compound, Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, combines this important pharmacophore with a chiral pyrrolidine moiety, offering a versatile platform for the synthesis of novel chemical entities. The benzyl carbamate protecting group provides a stable yet readily cleavable handle for further synthetic elaborations.[3][4] This protocol details a reliable three-step synthesis commencing from commercially available starting materials.
Synthetic Strategy Overview
The synthesis proceeds via a three-step sequence:
-
Nucleophilic Aromatic Substitution (SNA r): Reaction of 3-fluoro-2-nitropyridine with pyrrolidine to form the C-N bond between the two heterocyclic rings.
-
Protection of the Pyrrolidine Nitrogen: Introduction of the benzyl carbamate (Cbz) protecting group onto the pyrrolidine nitrogen.
-
Reduction of the Nitro Group: Conversion of the nitro group on the pyridine ring to the desired primary amine.
Sources
Application Notes and Protocols for the Deprotection of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
A Guide for Researchers in Synthetic Chemistry and Drug Development
Introduction
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1] Its stability across a wide range of reaction conditions and the variety of available deprotection methods make it a versatile tool for chemists.[2] The selection of an appropriate deprotection strategy for the Cbz group is a critical decision in any synthetic sequence, as it must be tailored to the specific substrate to ensure high yield and purity of the final product.
This document provides a detailed guide to the deprotection of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, a molecule of interest in medicinal chemistry. The presence of the aminopyridine moiety introduces specific challenges that must be considered when choosing a deprotection method. We will explore the most effective techniques, offering in-depth protocols and the scientific rationale behind them.
Strategic Considerations for Deprotection
The target molecule, Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, contains several key structural features that influence the choice of deprotection method:
-
The Cbz Group: The primary target for cleavage.
-
The Pyrrolidine Ring: Generally stable, but its nitrogen is part of the carbamate.
-
The Aminopyridine Moiety: The basic nitrogen of the aminopyridine can potentially coordinate with metal catalysts, potentially poisoning them.[3] The aromatic pyridine ring itself is generally stable to hydrogenation but can be reactive under certain conditions.
The ideal deprotection method should be highly selective for the Cbz group, proceed under mild conditions to avoid side reactions, and be amenable to scale-up.
Comparative Overview of Cbz Deprotection Methodologies
The primary methods for removing a Cbz group are catalytic hydrogenolysis and acid-mediated cleavage.[1] Each approach has distinct advantages and limitations, particularly in the context of our target molecule.
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations for the Target Molecule |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[1][4] | Potential for catalyst poisoning by the aminopyridine.[3] Requires specialized hydrogenation equipment.[4] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of flammable H₂ gas, making it safer and more convenient for lab-scale synthesis.[1][5] Can sometimes offer different selectivity. | Similar potential for catalyst poisoning as standard hydrogenolysis.[6] |
| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates incompatible with hydrogenation.[7] | Harsh conditions can lead to side reactions or degradation of sensitive functional groups.[7] The basic aminopyridine will be protonated, which may affect solubility and workup. |
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the most relevant Cbz deprotection methods for Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate.
Protocol 1: Catalytic Hydrogenolysis with Hydrogen Gas
This is often the preferred method due to its mildness and clean reaction profile.[7] The key to success with the aminopyridine-containing substrate is to ensure the catalyst remains active.
Rationale: This method utilizes a heterogeneous palladium catalyst to cleave the benzyl C-O bond with hydrogen gas. The reaction is typically clean, yielding the deprotected amine, toluene, and carbon dioxide as the only byproducts.[4]
Diagram of the General Workflow:
Caption: General workflow for catalytic hydrogenolysis.
Materials:
-
Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol in a round-bottom flask.[7]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.[7]
-
Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[7]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. Further purification can be achieved by chromatography if necessary.[1]
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This method is a safer and often more convenient alternative to using hydrogen gas, especially for laboratory-scale synthesis.[1]
Rationale: In transfer hydrogenation, a hydrogen donor molecule, in this case, ammonium formate, transfers hydrogen to the substrate in the presence of a catalyst.[8] This circumvents the need for handling flammable hydrogen gas.[1]
Diagram of the Reaction Mechanism:
Caption: Mechanism of transfer hydrogenation.
Materials:
-
Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in methanol or ethanol.[7]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[7]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction can be monitored by TLC or LC-MS.[7]
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate and its byproducts. The crude product can then be purified by standard methods.
Protocol 3: Acidic Cleavage with Hydrogen Bromide in Acetic Acid
This method is a robust alternative when hydrogenation is not feasible, for instance, if the molecule contains other reducible functional groups.[7]
Rationale: Strong acids like HBr can cleave the Cbz group. The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon.
Diagram of the Decision-Making Process:
Caption: Selecting the appropriate deprotection method.
Materials:
-
Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Anhydrous diethyl ether
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.[7]
-
Reagent Addition: Add a solution of 33% HBr in acetic acid at 0 °C.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC.[7]
-
Work-up: Upon completion, precipitate the product by adding a large volume of cold, anhydrous diethyl ether.[7]
-
Isolation: Collect the precipitated hydrobromide salt of the amine by filtration, wash with diethyl ether, and dry under vacuum.[7] The free amine can be obtained by neutralization.
Troubleshooting and Optimization
-
Incomplete Hydrogenolysis: If the hydrogenation reaction stalls, this may be due to catalyst poisoning by the aminopyridine.[3] Adding a small amount of a weak acid like acetic acid can sometimes help by protonating the aminopyridine and reducing its coordination to the palladium catalyst. Alternatively, increasing the catalyst loading might be necessary.
-
Side Reactions in Acidic Cleavage: The harsh conditions of HBr/AcOH can sometimes lead to undesired side reactions. If this is observed, exploring milder acidic conditions, such as using trifluoroacetic acid (TFA), may be beneficial.[2]
Conclusion
The deprotection of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate requires careful consideration of the substrate's unique properties. Catalytic hydrogenolysis and transfer hydrogenation are generally the methods of choice due to their mild conditions.[1] However, in cases where the substrate is incompatible with hydrogenation, acidic cleavage provides a reliable alternative.[7] By understanding the principles and protocols outlined in this guide, researchers can confidently select and execute the optimal deprotection strategy for their synthetic needs.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- Benchchem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
- Benchchem. (n.d.). Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal.
- Benchchem. (n.d.). How to improve the efficiency of Cbz group removal.
- Daga, M. C., Taddei, M., & Varchi, G. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42, 5191–5194.
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- ResearchGate. (2025). Efficient and Chemoselective Deprotection of N - t -Butyloxycarbonyl Group Mediated by Selectfluor.
- ACS Medicinal Chemistry Letters. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation.
- Zenodo. (n.d.). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review.
- Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Synthesis, 1988(02), 91-95.
- Bieg, T., & Szeja, W. (1985).
- ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Faraday Discussions. (2024). Developing deprotectase biocatalysts for synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for N-Cbz Deprotection.
- Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
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Application Note: Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate as a Privileged Building Block for Kinase Inhibitor Discovery
Executive Summary
The development of highly selective and potent kinase inhibitors requires sophisticated chemical building blocks that can simultaneously anchor to the highly conserved ATP-binding site while projecting vectors into non-conserved pockets. Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate (CAS: 1352505-53-3) represents a structurally privileged, bifunctional scaffold designed specifically for this purpose.
This application note details the structural rationale, mechanistic profiling, and validated synthetic protocols for utilizing this building block in modern drug discovery. By combining a classic 2-aminopyridine hinge-binding motif with a stereochemically rich pyrrolidine ring and an orthogonal Cbz protecting group, medicinal chemists can rapidly generate diverse libraries targeting complex kinases such as PI3K, MAP4K4, and LRRK2[1][2][3].
Structural Rationale and Mechanistic Insights
The architecture of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is engineered to address three critical challenges in kinase inhibitor design: binding affinity, isoform selectivity, and physicochemical properties (e.g., solubility and permeability).
The 2-Aminopyridine Hinge Binder
The 2-aminopyridine moiety is a classic bidentate hinge binder. In the ATP-binding pocket of most kinases, the adenine ring of ATP forms hydrogen bonds with the hinge region backbone. The 2-aminopyridine mimics this interaction by establishing a robust acceptor–donor hydrogen bond pair with the backbone amide NH and carbonyl oxygen of the hinge region[1]. For example, in MAP4K4 inhibitors, the 2-aminopyridine core establishes two critical points of contact with the hinge, driving both potency and the stabilization of the P-loop structure[2].
The Pyrrolidine Ring: Increasing Fsp3 and Vector Control
Flat, highly aromatic molecules often suffer from poor aqueous solubility and promiscuous off-target binding (e.g., DNA intercalation or pan-kinase activity). The inclusion of the pyrrolidine ring at the 3-position forces a dihedral twist, breaking molecular planarity. This increases the fraction of sp3 hybridized carbons ( Fsp3 ), a metric strongly correlated with clinical success in drug development. Furthermore, the pyrrolidine ring acts as a 3D vector, directing subsequent functional groups outward into the solvent-exposed channel or toward adjacent specificity pockets (such as the ribose pocket)[1].
Orthogonal Protection via the Cbz Group
The benzyl carboxylate (Cbz) group provides critical orthogonal protection. The primary amine of the 2-aminopyridine can be functionalized under strongly basic transition-metal catalysis (e.g., Buchwald-Hartwig amination) without cross-reacting with the secondary amine of the pyrrolidine. Once the hinge-binding interactions are optimized, the Cbz group can be cleanly removed via hydrogenolysis, allowing late-stage diversification of the pyrrolidine nitrogen to tune pharmacokinetics.
Structural roles of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate in kinase inhibitor design.
Data Presentation: Physicochemical & Target Profiling
To effectively utilize this building block, researchers must understand its baseline physicochemical properties and the historical precedent of its core motifs in validated kinase targets.
Table 1: Physicochemical Properties of the Building Block
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | C17H19N3O2 | Provides a low molecular weight starting point (MW: 297.35 g/mol ). |
| Topological Polar Surface Area (TPSA) | 55.6A˚2 | Excellent baseline for CNS penetration if targeting neuro-kinases. |
| Hydrogen Bond Donors | 1 (Primary amine, -NH2) | Essential for hinge-binding donor interaction. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Cbz O's) | Facilitates hinge-binding acceptor interaction. |
| Rotatable Bonds | 3 | Balances conformational flexibility with binding entropy. |
Table 2: Validated Kinase Targets for 2-Aminopyridine Scaffolds
| Kinase Target | Disease Indication | Role of 2-Aminopyridine / Pyrrolidine | Reference |
| PI3Kβ | PTEN-deficient tumors | Serves as a two-point hinge binder to Val848. | [1] |
| MAP4K4 | Inflammation, Diabetes | Establishes hinge contacts and stabilizes the P-loop. | [2] |
| LRRK2 | Parkinson's Disease | Hinge binding; basic amines improve CNS penetration. | [3] |
Validated Experimental Protocols
The following self-validating protocols describe the step-by-step transformation of the building block into a diversified kinase inhibitor library. The causality behind the reagent selection is provided to ensure robust execution.
Step-by-step synthetic workflow for generating diverse kinase inhibitor libraries.
Protocol 1: Orthogonal Functionalization of the Hinge Binder (Buchwald-Hartwig Amination)
Objective: Couple an aryl or heteroaryl halide to the primary 2-amino group to extend the molecule into the hydrophobic back pocket of the kinase. Causality: The Cbz group is highly stable to the basic conditions ( Cs2CO3 ) and elevated temperatures required for palladium-catalyzed cross-coupling, ensuring exclusive reaction at the exocyclic primary amine.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask under argon, combine Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate (1.0 eq) and the desired aryl bromide (1.1 eq).
-
Catalyst Loading: Add Pd2(dba)3 (0.05 eq) and Xantphos or BrettPhos ligand (0.10 eq). Note: BrettPhos is preferred for highly electron-rich aryl halides to prevent off-target N -arylation of the pyridine nitrogen.
-
Base Addition: Add anhydrous Cs2CO3 (2.0 eq).
-
Solvent: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M concentration). Degas the suspension by sparging with argon for 10 minutes.
-
Reaction: Seal the flask and heat to 100 °C for 12–16 hours. Monitor via LC-MS until the primary amine is consumed.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to yield the N -arylated intermediate.
Protocol 2: Cbz Deprotection via Hydrogenolysis
Objective: Remove the benzyl carboxylate protecting group to expose the secondary pyrrolidine amine for solvent-channel vectorization. Causality: Hydrogenolysis using Pd/C is a mild, neutral method that cleanly cleaves the Cbz group as toluene and CO2 without reducing the highly aromatic aminopyridine core or the newly formed diarylamine bond.
Step-by-Step Procedure:
-
Preparation: Dissolve the N -arylated intermediate from Protocol 1 in HPLC-grade Methanol or Ethanol (0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a stream of nitrogen. Caution: Pd/C is pyrophoric when dry; always wet with solvent under inert atmosphere.
-
Atmosphere Exchange: Evacuate the flask and backfill with Hydrogen gas ( H2 ) using a balloon. Repeat this cycle three times.
-
Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC or LC-MS. The evolution of CO2 gas will cease upon completion.
-
Workup: Filter the reaction mixture through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad thoroughly with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the free pyrrolidine intermediate. This product is typically pure enough to be used directly in the next step without chromatography.
Protocol 3: Late-Stage Pyrrolidine Diversification (Amide Coupling)
Objective: Append a solubilizing group or a targeted warhead to the free pyrrolidine nitrogen. Causality: The secondary amine of the pyrrolidine is highly nucleophilic. Using HATU as a coupling reagent ensures rapid, epimerization-free amide bond formation even with sterically hindered carboxylic acids.
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at room temperature to form the active ester.
-
Coupling: Add the free pyrrolidine intermediate (1.0 eq) from Protocol 2 to the activated mixture.
-
Reaction: Stir at room temperature for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO3 . Extract three times with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4 , and concentrate.
-
Purification: Purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor.
References
-
1 - National Institutes of Health (NIH) 2.2 - Journal of Medicinal Chemistry (ACS Publications) 3.3 - Journal of Medicinal Chemistry (ACS Publications)
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate Derivatives
Abstract
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its unique biological activities and synthetic versatility.[1][2][3] This guide provides an in-depth analysis and detailed protocols for conducting palladium-catalyzed cross-coupling reactions on a complex derivative, Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate. We address the inherent challenges posed by the substrate's structure, particularly the potential for catalyst inhibition by the 2-aminopyridine moiety. By explaining the causality behind the selection of catalysts, ligands, and reagents, this document serves as a practical resource for researchers in drug discovery and process development to successfully functionalize this important class of molecules.
The Substrate: Structural Considerations & Inherent Challenges
The target substrate, typically a halogenated version of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate (e.g., with a bromine at the 5-position), presents a unique set of challenges for palladium-catalyzed cross-coupling. Understanding these is critical for designing a successful reaction strategy.
The primary difficulty arises from the 2-aminopyridine core. The endocyclic pyridine nitrogen and the exocyclic C2-amino group can act as Lewis bases, coordinating strongly to the palladium center.[4][5] This can lead to several undesirable outcomes:
-
Catalyst Poisoning: The substrate itself can act as a ligand, forming stable, off-cycle palladium complexes that are catalytically inactive.[5]
-
Inhibition of Oxidative Addition: Chelation of the palladium catalyst by the bidentate, amidine-like structure of the 2-aminopyridine moiety can retard or completely prevent the crucial initial step of oxidative addition.[6][7]
-
Competing Nucleophilicity: The free amino group could potentially participate in side reactions, such as homocoupling.[6][7]
Mitigating these challenges requires a carefully designed catalytic system where the chosen ligand outcompetes the substrate for coordination to the palladium center and facilitates the desired catalytic cycle.
Caption: Key structural features and challenges of the substrate.
The Catalytic System: A Rationale for Component Selection
A successful cross-coupling reaction with this substrate class is not merely about mixing reagents; it is about establishing a catalytic cycle that is kinetically favored over catalyst deactivation pathways.
The Palladium Source: The Precatalyst Advantage
While various Pd(0) and Pd(II) sources can be used, well-defined palladium(II) precatalysts are highly recommended. Buchwald G3 or G4 precatalysts, for example, are designed for the reliable and clean in-situ generation of the active, monoligated LPd(0) species.[8] This avoids the uncertainty and potential side reactions associated with the reduction of simple salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[9][10]
Ligand Design: The Key to Success
The choice of phosphine ligand is the most critical parameter for overcoming the challenges posed by the 2-aminopyridine substrate. The ideal ligand must be both sterically bulky and highly electron-donating.[11][12]
-
Steric Bulk: Large, sterically demanding ligands (e.g., Buchwald's biaryl phosphines like RuPhos, BrettPhos, or XPhos) create a congested coordination sphere around the palladium atom.[6][13] This sterically disfavors the binding of a second ligand molecule and, crucially, hinders the approach and inhibitory coordination of the substrate's nitrogen atoms.[11][14]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium(0) center. This enhances its nucleophilicity, thereby accelerating the rate-limiting oxidative addition step of the aryl halide into the catalytic cycle.[11][14]
For C-N coupling (Buchwald-Hartwig) on 3-halo-2-aminopyridines, ligands like RuPhos and BrettPhos have proven to be outstanding.[6][15] For C-C couplings (Suzuki), XPhos or SPhos are often excellent choices.[13]
Base and Solvent Selection
The base plays a crucial role, particularly in Suzuki-Miyaura couplings where it activates the organoboron species to facilitate transmetalation.[16] For the sensitive 2-aminopyridine substrate, a strong but non-nucleophilic base is often required.
-
For Buchwald-Hartwig Amination: A strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) is highly effective, especially when coupling primary and secondary amines, as it can deprotonate the amine without competing in the coupling.[6]
-
For Suzuki-Miyaura Coupling: Potassium phosphate (K₃PO₄) is a robust and widely used base that provides excellent results for a broad range of heterocyclic couplings.[13][17]
-
For Sonogashira Coupling: An organic base like triethylamine (Et₃N) is typically used, which also serves to quench the HX byproduct.[18]
The solvent must be anhydrous and capable of solvating the reagents. Aprotic solvents like 1,4-dioxane , tetrahydrofuran (THF) , or toluene are standard choices.[4][19] It is imperative to degas the solvent thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]
The General Palladium Cross-Coupling Catalytic Cycle
All palladium-catalyzed cross-coupling reactions proceed through a similar sequence of elementary steps. Understanding this cycle is fundamental to troubleshooting and optimizing reactions.[19][20] The active catalyst is a low-coordinate Pd(0) species, typically stabilized by one phosphine ligand (LPd(0)).
Caption: A generalized catalytic cycle for cross-coupling reactions.
-
Oxidative Addition: The active LPd(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step.[20][21]
-
Transmetalation (or Nucleophilic Attack): The organic group (R²) from the second coupling partner (e.g., an organoboron, organotin, or amine) is transferred to the palladium center, displacing the halide (X) and forming a new Pd(II) complex with both organic fragments attached.[21][22]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are joined together and ejected from the palladium coordination sphere, forming the final product (R¹-R²). This step regenerates the active LPd(0) catalyst, allowing the cycle to continue.[20][22]
Application Protocols
The following protocols are designed for the functionalization of Benzyl 2-(2-amino-5-bromopyridin-3-yl)pyrrolidine-1-carboxylate as a model substrate. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents.[10]
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes the coupling of the model substrate with an arylboronic acid to form a biaryl linkage, a common transformation in medicinal chemistry.
Reaction Scheme:

| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| Substrate (5-bromo) | 416.31 | 0.5 | 1.0 | Benzyl 2-(2-amino-5-bromopyridin-3-yl)pyrrolidine-1-carboxylate |
| Arylboronic Acid | - | 0.75 | 1.5 | e.g., 4-Methoxyphenylboronic acid |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 | Palladium Source |
| XPhos | 476.62 | 0.04 | 0.08 | Ligand |
| K₃PO₄ (anhydrous) | 212.27 | 1.0 | 2.0 | Base |
| 1,4-Dioxane/H₂O | - | 5 mL | - | Solvent (10:1 ratio), degassed |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the substrate (0.5 mmol), the arylboronic acid (0.75 mmol), and finely powdered K₃PO₄ (1.0 mmol).[10]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Premixing: In a separate, small vial under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.04 mmol). Add 1 mL of degassed 1,4-dioxane and stir for 5 minutes until a homogeneous solution is formed.
-
Reagent Addition: Using a syringe, add the catalyst solution to the reaction vial, followed by the remaining degassed solvent (4 mL of 1,4-dioxane/H₂O).
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-N Coupling
This protocol outlines the amination of the model substrate, a powerful method for synthesizing complex aniline and heteroarylamine derivatives.
Reaction Scheme:

| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| Substrate (5-bromo) | 416.31 | 0.5 | 1.0 | Benzyl 2-(2-amino-5-bromopyridin-3-yl)pyrrolidine-1-carboxylate |
| Amine | - | 0.6 | 1.2 | e.g., Morpholine |
| RuPhos G3 Precatalyst | 838.92 | 0.01 | 0.02 | Palladium Precatalyst |
| LiHMDS (1.0 M in THF) | 167.33 | 0.75 | 1.5 | Base |
| Toluene | - | 5 mL | - | Solvent, degassed |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial with a stir bar, add the substrate (0.5 mmol) and the RuPhos G3 precatalyst (0.01 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed toluene (5 mL) via syringe, followed by the amine (0.6 mmol).
-
Base Addition: Add the LiHMDS solution (0.75 mL of 1.0 M solution in THF) dropwise via syringe.
-
Reaction: Place the vial in a preheated heating block set to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is often complete within 1-6 hours.[6]
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
Protocol 3: Sonogashira C-C Coupling
This protocol details the coupling of the model substrate with a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[18]
Reaction Scheme:

| Reagent | M.W. | Amount (mmol) | Equiv. | Notes |
| Substrate (5-bromo) | 416.31 | 0.5 | 1.0 | Benzyl 2-(2-amino-5-bromopyridin-3-yl)pyrrolidine-1-carboxylate |
| Terminal Alkyne | - | 0.6 | 1.2 | e.g., Phenylacetylene |
| PdCl₂(PPh₃)₂ | 701.90 | 0.0125 | 0.025 | Palladium Source |
| Copper(I) Iodide (CuI) | 190.45 | 0.025 | 0.05 | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 1.0 | 2.0 | Base |
| DMF | - | 4 mL | - | Solvent, degassed |
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask with a stir bar, add the substrate (0.5 mmol), PdCl₂(PPh₃)₂ (0.0125 mmol), and CuI (0.025 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add degassed DMF (4 mL) and degassed triethylamine (1.0 mmol) via syringe.
-
Alkyne Addition: Add the terminal alkyne (0.6 mmol) dropwise via syringe.
-
Reaction: Place the flask in a preheated heating block set to 80-100 °C and stir.[18]
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-8 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography.
Troubleshooting and Optimization
Caption: A standard experimental workflow for cross-coupling reactions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent/reagents.3. Catalyst poisoning by substrate. | 1. Use a robust precatalyst (e.g., Buchwald G3).2. Ensure rigorous degassing (freeze-pump-thaw or sparging).[4]3. Switch to a bulkier, more electron-rich ligand (e.g., XPhos -> GPhos). |
| Catalyst Decomposition (Black Precipitate) | 1. Reaction temperature is too high.2. Ligand is not robust enough to stabilize Pd(0).3. Presence of oxygen. | 1. Lower the reaction temperature and increase reaction time.2. Screen alternative bulky phosphine ligands.[10]3. Re-check inert atmosphere setup and solvent degassing. |
| Side Reactions (Protodeboronation in Suzuki) | 1. Presence of excess water or protic sources.2. Reaction is too slow, allowing side reaction to compete. | 1. Use anhydrous base (K₃PO₄) and carefully control water content in solvent.[4]2. Use a more active catalyst/ligand system to accelerate the desired coupling. |
| Side Reactions (Homocoupling) | 1. Presence of oxygen (promotes boronic acid homocoupling).2. Sub-optimal reaction conditions. | 1. Rigorously exclude oxygen from the reaction.[4]2. Re-screen catalyst, ligand, base, and solvent combinations. |
References
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]
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Valdés, C. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
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Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews. [Link]
-
Li, X., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Chen, C., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Journal of the Chinese Chemical Society. [Link]
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Daugulis, O. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]
-
ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. ACS Publications. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
-
Monguchi, Y., et al. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. [Link]
-
Ortu, F. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
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Sharma, P., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
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Kumar, A., et al. (2016). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances. [Link]
-
Al-Zoubi, R. M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
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Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]
-
Cai, D., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Reagents and conditions employed in the Heck coupling reaction. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
- Google Patents. (2017). Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof.
-
Chen, G., & Daugulis, O. (2009). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Bruneau, A., & Dowlut, M. (2019). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal. [Link]
-
Bruno, N. C., et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Organic Letters. [Link]
-
ResearchGate. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1 ', 1 ''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]
-
Czechtizky, W., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Reddy, T. S., et al. (2014). Microwave Assisted Tandem Heck–Sonogashira Reactions of N,N-Di-Boc-Protected 6-Amino-5-iodo-2-methyl Pyrimidin-4-ol in An Efficient Approach to Functionalized Pyrido[2,3-d]Pyrimidines. Organic Letters. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig amination. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Sagar, R., et al. (2017). Heck Reaction—State of the Art. Catalysts. [Link]
-
LibreTexts Chemistry. (2023). Heck reaction. [Link]
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Scale-up manufacturing process for Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
An Application Note and Protocol for the Scale-Up Manufacturing of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
Abstract
This application note provides a comprehensive, technically detailed guide for the scale-up manufacturing of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate. This compound incorporates the privileged pyrrolidine and aminopyridine scaffolds, making it a valuable building block for drug discovery and development. Recognizing the absence of a standardized, large-scale synthesis protocol in publicly available literature, we have developed and optimized a robust, three-step synthetic pathway. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization, and critical quality controls necessary for ensuring a reproducible, high-yield, and high-purity manufacturing process suitable for researchers, scientists, and drug development professionals.
Introduction
The convergence of N-heterocyclic structures in single molecules is a cornerstone of modern medicinal chemistry. The pyrrolidine ring, a saturated five-membered heterocycle, is a prevalent feature in numerous natural products and FDA-approved drugs, valued for its ability to confer favorable physicochemical properties and unique three-dimensional conformations.[1][2] Similarly, the aminopyridine moiety is a critical pharmacophore found in a wide array of biologically active compounds.[3][4] The target molecule, Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, strategically combines these two key fragments, presenting a versatile platform for further chemical elaboration.
This document outlines a scalable synthetic route commencing from commercially available starting materials: N-Cbz-L-proline and 2-aminopyridine. The process is designed around well-established, scalable chemical transformations, including a Lewis acid-catalyzed Friedel-Crafts acylation and a Wolff-Kishner reduction. We provide detailed, step-by-step protocols, in-process controls, purification strategies tailored for basic compounds, and essential safety considerations for a successful scale-up campaign.
Overall Synthetic Strategy
The manufacturing process is designed as a convergent three-step sequence. The core strategy involves the formation of a carbon-carbon bond between the pyrrolidine and aminopyridine rings via acylation, followed by the reduction of the resulting ketone to the desired methylene bridge.
The forward synthesis proceeds as follows:
-
Activation: N-Cbz-L-proline is converted to its corresponding acid chloride to create a highly reactive electrophile.
-
C-C Bond Formation: The activated N-Cbz-L-prolyl chloride undergoes a Friedel-Crafts acylation with 2-aminopyridine, catalyzed by aluminum chloride (AlCl₃), to form the ketone intermediate, Benzyl 2-(2-aminopyridine-3-carbonyl)pyrrolidine-1-carboxylate.
-
Reduction: The ketone intermediate is reduced to the target methylene group via a Wolff-Kishner reduction, yielding the final product.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of N-Cbz-L-prolyl chloride (Intermediate-1)
Expertise & Rationale
The initial step involves the activation of the carboxylic acid of N-Cbz-L-proline. Conversion to an acid chloride using thionyl chloride (SOCl₂) is a classic, highly efficient, and cost-effective method for generating a potent electrophile suitable for the subsequent Friedel-Crafts reaction. The reaction is typically performed in an inert solvent, and the byproducts (SO₂ and HCl) are volatile gases, which simplifies work-up. Careful temperature control is necessary to prevent side reactions.
Experimental Protocol (100 g Scale)
-
Reactor Setup: Charge a 2 L, dry, 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (containing NaOH solution).
-
Reagent Charging: Under a nitrogen atmosphere, add N-Cbz-L-proline (100 g, 0.40 mol) and anhydrous dichloromethane (DCM, 800 mL) to the flask. Stir to form a suspension.
-
Reaction: Cool the suspension to 0-5 °C using an ice bath. Slowly add thionyl chloride (43 mL, 0.59 mol, 1.5 eq) dropwise via the dropping funnel over 60-90 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored for the disappearance of the starting material by TLC (Thin Layer Chromatography).
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure (rotary evaporator) to remove the solvent and excess thionyl chloride. The resulting crude N-Cbz-L-prolyl chloride (Intermediate-1) is typically an oil and is used immediately in the next step without further purification.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| N-Cbz-L-proline | 249.27 | 100 g | 0.40 | 1.0 |
| Thionyl Chloride | 118.97 | 43 mL (70.5 g) | 0.59 | 1.5 |
| Dichloromethane | 84.93 | 800 mL | - | - |
Part 2: Friedel-Crafts Acylation (Intermediate-2 Synthesis)
Expertise & Rationale
This step forms the critical C-C bond. The Friedel-Crafts acylation is a powerful method for this transformation. 2-Aminopyridine is an electron-rich heterocycle, and the amino group strongly directs electrophilic substitution to the ortho (position 3) and para (position 5) positions. Under Lewis acid catalysis, acylation is expected to proceed regioselectively at the C3 position. Aluminum chloride (AlCl₃) is a potent Lewis acid that coordinates to both the pyridine nitrogen and the amino group, facilitating the electrophilic attack of the acylium ion generated from Intermediate-1. An excess of AlCl₃ is required to account for complexation with the substrate and the product.
Caption: Simplified mechanism of the Friedel-Crafts acylation step.
Experimental Protocol (Yield from 100 g N-Cbz-L-proline)
-
Reactor Setup: Charge a 5 L, dry, multi-neck reactor equipped with a mechanical stirrer, thermometer, powder addition funnel, and nitrogen inlet/outlet.
-
Reagent Charging: Add anhydrous dichloromethane (2.0 L) and aluminum chloride (160 g, 1.20 mol, 3.0 eq) to the reactor. Cool the slurry to 0-5 °C.
-
Substrate Addition: In a separate flask, dissolve 2-aminopyridine (38 g, 0.40 mol, 1.0 eq) in anhydrous DCM (500 mL). Add this solution slowly to the AlCl₃ slurry, keeping the temperature below 15 °C. Stir for 30 minutes.
-
Acylation Reaction: Add the crude Intermediate-1 (dissolved in 500 mL of anhydrous DCM) dropwise to the reaction mixture over 2 hours, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring & Quench: After the addition, let the reaction stir at 0-5 °C for an additional 4-6 hours. Monitor by HPLC (High-Performance Liquid Chromatography). Once complete, quench the reaction by very slowly and carefully pouring the reaction mixture onto crushed ice (approx. 3 kg) with vigorous stirring.
-
Work-up & Isolation:
-
Adjust the pH of the aqueous layer to ~8-9 with a 50% NaOH solution, keeping the temperature below 20 °C.
-
Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 500 mL).
-
Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Benzyl 2-(2-aminopyridine-3-carbonyl)pyrrolidine-1-carboxylate (Intermediate-2).
-
| Parameter | Setpoint | Rationale |
| Reaction Temperature | 0-5 °C | Controls reaction rate and minimizes side-product formation. |
| AlCl₃ Equivalents | 3.0 | Ensures sufficient Lewis acid for catalysis and complexation. |
| Quench Method | Slow addition to ice | Safely decomposes the aluminum complexes and controls exotherm. |
| Final pH | 8-9 | Neutralizes the mixture and ensures the product is in its free base form for extraction. |
Part 3: Wolff-Kishner Reduction (Final Product Synthesis)
Expertise & Rationale
The Wolff-Kishner reduction is ideal for converting the ketone (Intermediate-2) to a methylene group under basic conditions, which are compatible with the acid-sensitive Cbz protecting group. The reaction involves the in-situ formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas at high temperatures to yield the alkane. A high-boiling solvent like diethylene glycol is used to achieve the necessary reaction temperatures.
Experimental Protocol (Assuming ~0.35 mol crude input)
-
Reactor Setup: Assemble a 3 L flask with a mechanical stirrer, heating mantle, and a distillation head connected to a condenser.
-
Reagent Charging: Charge the flask with crude Intermediate-2 (from the previous step), diethylene glycol (1.5 L), hydrazine hydrate (85 mL, ~1.75 mol, ~5.0 eq), and potassium hydroxide pellets (78 g, 1.40 mol, ~4.0 eq).
-
Hydrazone Formation: Heat the mixture to 120-130 °C for 2-3 hours. During this time, water and excess hydrazine will begin to distill off.
-
Reduction: After the initial heating phase, slowly increase the temperature to 190-200 °C to drive the reduction. Maintain this temperature for 4-6 hours until nitrogen evolution ceases.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (3 L) and extract with ethyl acetate (3 x 1 L).
-
Combine the organic extracts, wash with water (2 x 1 L) and then brine (1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude final product.
-
Part 4: Large-Scale Purification and Quality Control
Rationale
Purification of aminopyridine derivatives by standard silica gel chromatography can be challenging due to strong interactions between the basic amine/pyridine moieties and the acidic silanol groups on the silica surface, often resulting in significant peak tailing and poor separation.[5] To overcome this, a basic modifier is added to the mobile phase.
Protocol 1: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 20% to 80%). Crucially, add 0.5-1% (v/v) triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica gel and ensure symmetrical peak elution. [5]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dry sample onto the column and elute with the TEA-modified solvent gradient.
-
Collect fractions and analyze by TLC or HPLC. Combine pure fractions and evaporate the solvent to yield the final product.
-
Quality Control (QC) Specifications
The final product should be analyzed to confirm its identity and purity.
| Test | Method | Specification |
| Appearance | Visual Inspection | Off-white to pale yellow solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the expected structure |
| Identity | HRMS (High-Res Mass Spec) | [M+H]⁺ matches the calculated exact mass ± 5 ppm |
| Purity | HPLC (e.g., C18 column) | ≥ 98.0% |
Part 5: Safety and Environmental Considerations
The scale-up of this process requires strict adherence to safety protocols due to the hazardous nature of several reagents.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab coat).
-
Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water, releasing HCl gas. It is corrosive. Handle in a dry environment.
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. All operations must be conducted in a fume hood.[6]
-
Potassium Hydroxide: Highly corrosive. Avoid contact with skin and eyes.
-
2-Aminopyridine: Toxic if swallowed or in contact with skin.[7]
-
Solvents (DCM, Ethyl Acetate, Hexanes): Flammable and volatile. Use in a well-ventilated area away from ignition sources.
Engineering Controls: All steps should be performed in a chemical fume hood or a walk-in hood for larger scales. Emergency showers and eyewash stations must be readily accessible.
Waste Disposal:
-
Aqueous waste from the acylation quench will be basic and contain aluminum salts. It must be neutralized before disposal.
-
Organic solvent waste should be collected in appropriately labeled containers for hazardous waste disposal.
-
The gas scrubber solution from Step 1 will be basic and should be neutralized before disposal.
Conclusion
This application note details a robust and scalable three-step manufacturing process for Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate. By employing well-understood chemical reactions and providing specific protocols for reaction control, work-up, and purification, this guide serves as a reliable resource for producing this valuable chemical intermediate at scale. The emphasis on the rationale behind procedural choices, coupled with stringent safety and quality control measures, ensures that researchers and drug development professionals can confidently implement this process.
References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. PMC. Available at: [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. Available at: [Link]
-
3-AMINOPYRIDINE (FOR SYNTHESIS). Suvchem Laboratory Chemicals. Available at: [Link]
-
2-AMINO PYRIDINE For Synthesis. Alpha Chemika. Available at: [Link]
- A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
-
4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). Suvchem Laboratory Chemicals. Available at: [Link]
-
PV2143. OSHA. Available at: [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Available at: [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
Application Note: Scalable Preparation of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate via Metallaphotoredox Catalysis for HTS Library Enumeration
Executive Summary
The synthesis of highly saturated, sp3-rich building blocks is a critical driver of success in modern drug discovery, directly correlating with improved clinical outcomes [1]. Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate represents a highly privileged pharmacophore: it fuses a 2-aminopyridine motif—a classic kinase hinge-binding element [2]—with a conformationally restricted pyrrolidine ring that provides a versatile vector for combinatorial library expansion.
This application note details a highly robust, scalable protocol for synthesizing this building block using Ir/Ni dual metallaphotoredox decarboxylative cross-coupling. Tailored for High-Throughput Screening (HTS) workflows, this methodology bypasses the instability of traditional organometallic reagents, operating at room temperature with high functional group tolerance.
Strategic Rationale & Chemical Causality
Traditional syntheses of α-aryl pyrrolidines rely on the addition of organometallics to imines or the cross-coupling of sensitive α-aminoalkylzinc reagents (Negishi coupling). These approaches demand strict anhydrous, cryogenic conditions and often fail in the presence of unprotected exocyclic amines, such as the 2-amino group on our target pyridine.
To circumvent these limitations, we employ a metallaphotoredox decarboxylative sp3-sp2 cross-coupling [3].
-
Substrate Selection: We utilize inexpensive, bench-stable N-Cbz-L-proline and 2-amino-3-bromopyridine. The Cbz protecting group is chosen over Boc because it is highly stable to the photoredox conditions and orthogonal to the basic 2-aminopyridine moiety during downstream library enumeration.
-
Mechanistic Causality: Visible light excites the Iridium photocatalyst, which oxidizes the proline carboxylate. Subsequent decarboxylation generates a transient α-amino radical. Simultaneously, a Nickel catalyst undergoes oxidative addition into the 2-amino-3-bromopyridine. The Ni(II) species captures the α-amino radical, followed by reductive elimination to forge the C(sp3)-C(sp2) bond.
-
Stereochemical Note: The generation of the planar α-amino radical results in the ablation of the native stereocenter of L-proline, yielding a racemic product. For HTS library purposes, this racemate is highly desirable as it maximizes the exploration of 3D chemical space in primary screening.
Mechanistic Pathway
Fig 1: Dual Ir/Ni metallaphotoredox catalytic cycle for decarboxylative cross-coupling.
Scalable Experimental Protocol
This protocol is designed as a self-validating system to ensure high reproducibility across batches.
Reagents Required:
-
N-Cbz-L-proline (1.5 equiv)
-
2-Amino-3-bromopyridine (1.0 equiv) *[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol %)
-
NiCl2·glyme (5 mol %)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol %)
-
Cs2CO3 (1.5 equiv)
-
Anhydrous DMF (0.1 M relative to aryl bromide)
Step-by-Step Methodology:
-
Catalyst & Substrate Assembly: In an argon-filled glovebox, charge an oven-dried 100 mL reaction flask with N-Cbz-L-proline, 2-amino-3-bromopyridine, the Ir photocatalyst, NiCl2·glyme, dtbbpy, and Cs2CO3.
-
Causality: The strict exclusion of oxygen is paramount. Oxygen rapidly quenches the excited state of the Ir(III) photocatalyst and irreversibly oxidizes the low-valent Ni(0) intermediate, halting the catalytic cycle.
-
-
Solvent Addition: Add anhydrous DMF to reach a 0.1 M concentration. Seal the flask with a PTFE-lined septum cap.
-
Causality: DMF is utilized because its high dielectric constant solubilizes the inorganic base (Cs2CO3) and stabilizes the highly polar intermediates generated during single-electron transfer (SET) events.
-
-
Photochemical Irradiation: Transfer the sealed flask to a commercial photoreactor equipped with 450 nm blue LEDs (e.g., PennZ-LED). Stir vigorously at 800 rpm for 24 hours. Ensure the cooling fan is active to maintain the reaction temperature near 25 °C.
-
In-Process Validation: After 12 hours, remove a 10 µL aliquot via syringe, dilute in MeCN, and analyze via UPLC-MS. The disappearance of the 2-amino-3-bromopyridine peak and the emergence of the [M+H]+ = 298.15 mass signal validates catalytic turnover.
-
Causality: Vigorous stirring is essential to overcome mass transfer limitations in the heterogeneous mixture. Temperature control prevents thermal degradation of the catalyst and minimizes background protodecarboxylation of the proline.
-
-
Workup & DMF Removal: Dilute the crude mixture with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3. Follow this with three washes of 5% aqueous LiCl.
-
Causality: Aqueous LiCl washes are a highly effective, field-proven method for partitioning DMF into the aqueous layer, preventing solvent carryover that would otherwise co-elute and disrupt downstream silica gel chromatography.
-
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via automated flash chromatography using a gradient of 0-10% Methanol in Dichloromethane (DCM).
Analytical Quality Control & HTS Formatting
For a compound to be integrated into an HTS library, it must meet stringent purity and formatting criteria. The purified Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is subjected to the following QC panel before being dissolved in anhydrous, degassed DMSO.
| Parameter | HTS Specification | Analytical Method | Purpose / Causality |
| Yield | > 75% (Isolated) | Gravimetric | Ensures scalability for library enumeration. |
| Chemical Purity | > 98% | UPLC-UV (254 nm) | Prevents false positives in primary biological assays. |
| Identity (Mass) | [M+H]+ = 298.15 | ESI-HRMS | Confirms successful cross-coupling. |
| Residual Solvent | < 0.5% w/w | 1H NMR (400 MHz, CDCl3) | Residual DMF/EtOAc can cause cytotoxicity in cell-based assays. |
| Stock Concentration | 100 mM ± 2% | Quantitative NMR (qNMR) | Ensures accurate dosing during acoustic dispensing. |
Downstream HTS Integration
Once validated, the 100 mM DMSO stock of the protected building block is integrated into the automated library enumeration pipeline.
Fig 2: End-to-end workflow from bulk synthesis to HTS library acoustic dispensing.
The Cbz group is cleanly removed via automated flow hydrogenolysis (Pd/C, H2), exposing the secondary pyrrolidine amine. This nucleophilic handle is then diversified in 384-well plates via parallel amide couplings with a library of carboxylic acids, generating hundreds of unique, assay-ready kinase inhibitor candidates.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[Link]
-
Zhao, X., et al. (2022). The Development of BTK Inhibitors: A Five-Year Update. International Journal of Molecular Sciences, 23(3), 1818.[Link]
-
Zuo, Z., Ahneman, D., Chu, L., Terrett, J., Doyle, A., & MacMillan, D. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440.[Link]
Application Notes and Protocols: Functionalization of the 2-Aminopyridine Ring in Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
Introduction
The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic versatility, which allows for extensive structural modifications.[3][4][5] This application note provides a detailed guide for the functionalization of the 2-aminopyridine ring within the specific context of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate. This compound serves as a valuable starting material for the synthesis of diverse compound libraries for drug discovery programs. The methodologies outlined herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
The functionalization of the 2-aminopyridine moiety can be approached through several key strategies, each offering unique advantages for introducing chemical diversity. These include, but are not limited to:
-
N-Acylation and N-Arylation: Modifying the exocyclic amino group to introduce amide or aryl amine functionalities.
-
Diazotization and Sandmeyer-type Reactions: Converting the amino group into a diazonium salt, which can then be displaced by a variety of nucleophiles.
-
Directed Ortho-Metalation (DoM): Utilizing the directing-group ability of the pyridine nitrogen and the amino group to achieve regioselective functionalization at the C3 position.
This document will delve into the theoretical underpinnings and provide detailed, step-by-step protocols for these key transformations.
PART I: N-Functionalization of the Exocyclic Amino Group
The exocyclic amino group of 2-aminopyridine is a primary site for functionalization, offering a straightforward entry point for structural diversification.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation that introduces an acetyl group onto an amine, which can significantly alter a molecule's physicochemical properties, such as solubility and bioavailability.[6] The reaction of 2-aminopyridine with acylating agents like acetic anhydride proceeds via a nucleophilic acyl substitution mechanism.[6]
Reaction Scheme:
Experimental Protocol: N-Acetylation
This protocol details a reliable method for the N-acetylation of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate using acetic anhydride.[6]
Materials:
-
Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
-
Acetic Anhydride
-
Pyridine (as catalyst and solvent) or an alternative inert solvent like Dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Standard laboratory glassware, magnetic stirrer, and heating mantle.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate (1.0 eq) in pyridine.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetylated product.
Data Presentation: N-Acylation of 2-Aminopyridine Derivatives
| Starting Material | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | [6] |
| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride | 70 | 2 | 95 | [6] |
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This method allows for the coupling of the 2-amino group with a wide range of aryl halides or triflates, providing access to a diverse library of N-aryl-2-aminopyridine derivatives.[8][9][10] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands such as Xantphos being particularly effective for the N-arylation of heteroarylamines.[10]
Reaction Scheme:
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate.
Materials:
-
Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Reaction Setup: In a Schlenk tube or a round-bottom flask under an inert atmosphere, combine Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate (1.0 eq), the aryl halide (1.1 eq), Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and Cs₂CO₃ (1.5-2.0 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Visualization of Buchwald-Hartwig Catalytic Cycle:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
PART II: Conversion of the Amino Group via Diazotization
Diazotization of the 2-amino group, followed by Sandmeyer or related reactions, provides a versatile platform for introducing a wide array of functional groups, including halogens, cyano, and hydroxyl groups.
Sandmeyer-Type Reactions
The classical Sandmeyer reaction involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a copper(I) salt to introduce a halide or cyanide.[11][12] While effective, the strongly acidic and oxidizing conditions can be incompatible with sensitive functional groups.[11] Modern modifications often utilize organic nitrites under milder conditions.
Reaction Scheme:
Experimental Protocol: Deaminative Chlorination
This protocol describes a modern, one-pot deaminative chlorination that avoids the isolation of potentially unstable diazonium salts.[11]
Materials:
-
Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
-
tert-Butyl nitrite (t-BuONO) or Isoamyl nitrite
-
Copper(II) chloride (CuCl₂)
-
Acetonitrile (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a solution of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add CuCl₂ (1.5 eq).
-
Diazotization: Cool the mixture to 0 °C and add tert-butyl nitrite (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as indicated by TLC. The reaction may require gentle heating (e.g., to 65 °C) to drive it to completion.[13]
-
Work-up:
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Sandmeyer Reaction Workflow:
Caption: Workflow for the Sandmeyer-type chlorination.
PART III: Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[14] In the context of 2-aminopyridine derivatives, the pyridine nitrogen and the exocyclic amino group can act as directing metalation groups (DMGs), facilitating deprotonation at the C3 position by a strong base, typically an organolithium reagent.[15][16][17] The resulting lithiated intermediate can then be trapped with a variety of electrophiles.
Reaction Scheme:
Experimental Protocol: Directed Ortho-Metalation and Alkylation
This protocol provides a general method for the DoM of a protected 2-aminopyridine and subsequent reaction with an electrophile. Note: This reaction requires strict anhydrous and inert conditions.
Materials:
-
N-Boc or N-Pivaloyl protected Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate (The exocyclic amine needs to be protected to prevent deprotonation)
-
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Electrophile (e.g., methyl iodide, benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Inert atmosphere (Argon) and Schlenk line techniques
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve the N-protected starting material (1.0 eq) in anhydrous THF.
-
Metalation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add s-BuLi (1.1-1.3 eq) dropwise. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the electrophile (1.2-1.5 eq) dropwise at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or overnight.
-
Work-up:
-
Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography. The protecting group can be subsequently removed under appropriate conditions (e.g., TFA for Boc).
Visualization of Directed Ortho-Metalation Logic:
Caption: Logical workflow of the Directed ortho-Metalation strategy.
Conclusion
The functionalization of the 2-aminopyridine ring in Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate offers a rich landscape for chemical exploration. The protocols detailed in this application note for N-acylation, N-arylation, Sandmeyer-type reactions, and directed ortho-metalation provide robust and versatile methods for generating diverse libraries of novel compounds. By understanding the underlying principles and carefully executing these procedures, researchers can effectively leverage this valuable scaffold in their drug discovery and development programs.
References
-
GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. GalChimia. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). Royal Society of Chemistry. [Link]
-
Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones Through Nucleophile-Induced Ring Transformation Reactions. (n.d.). ResearchGate. [Link]
- US6762176B1 - 2-aminopyridine derivatives, their use as medicines and pharmaceutical compositions containing them. (n.d.).
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). National Center for Biotechnology Information. [Link]
-
Deaminative chlorination of aminoheterocycles. (n.d.). National Center for Biotechnology Information. [Link]
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (n.d.). SIOC Journals. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Center for Biotechnology Information. [Link]
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). National Center for Biotechnology Information. [Link]
-
Buchwald–Hartwig amination. (n.d.). Grokipedia. [Link]
-
A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. (2017, August 15). ACS Publications. [Link]
-
ortho metalation. (n.d.). [Link]
-
Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022, September 20). ACS Publications. [Link]
-
Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. (n.d.). Royal Society of Chemistry. [Link]
-
2-Aminopyridine – an unsung hero in drug discovery. (n.d.). Royal Society of Chemistry. [Link]
-
(PDF) Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. (n.d.). Academia.edu. [Link]
-
Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. (n.d.). Royal Society of Chemistry. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Center for Biotechnology Information. [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. [Link]
-
(PDF) Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. (n.d.). ResearchGate. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. [Link]
-
Pd-Catalyzed N-Arylation of Heteroarylamines. (n.d.). ACS Publications. [Link]
-
Precursors and products from the Sandmeyer reaction. (n.d.). ResearchGate. [Link]
- US4325870A - Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors. (n.d.).
-
Directed (ortho) Metallation. (n.d.). [Link]
-
One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. (n.d.). National Center for Biotechnology Information. [Link]
-
Flow Hydrodediazoniation of Aromatic Heterocycles. (2019, May 24). MDPI. [Link]
-
Synthesis of a) N-Benzyl-2-pyrrolidone. (n.d.). [Link]
-
Directed ortho-Metalation. (n.d.). Baran Lab. [Link]
-
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (n.d.). National Center for Biotechnology Information. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022, August 31). Beilstein Journal of Organic Chemistry. [Link]
-
Process for the preparation of 3-amino-pyrrolidine derivatives. (1999, January 8). European Patent Office. [Link]
-
A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. (n.d.). ResearchGate. [Link]
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Technical Support Center: Synthesis of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
Welcome to the technical support resource for the synthesis of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Our goal is to provide you with in-depth, actionable insights to help you improve reaction yields, minimize impurities, and streamline your purification process.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.
Issue 1: Low or No Product Formation
Question: My LC-MS analysis shows very little or no formation of the desired product, with starting materials largely unconsumed. What are the most likely causes and how can I fix this?
Answer: Low or no conversion is one of the most common issues in palladium-catalyzed cross-coupling reactions and typically points to a problem with the catalytic cycle. The primary areas to investigate are the catalyst system's activity, the reaction conditions, and the quality of your reagents.
Causality and Solutions:
-
Catalyst Inactivity or Inhibition: The palladium catalyst is the heart of the reaction. Its effectiveness can be compromised by several factors.
-
The "2-Aminopyridine Problem": The free amino group on the 2-aminopyridine substrate can chelate with the palladium center, leading to catalyst inhibition or deactivation.[1][2][3] This coordination can hinder crucial steps like oxidative addition.
-
Oxygen Contamination: Oxygen can oxidatively degrade the active Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acid partners.[1]
-
Solution: Ensure all solvents and the reaction vessel are rigorously degassed. Use a "freeze-pump-thaw" cycle (at least three times) for the solvent or sparge with an inert gas like argon or nitrogen for a minimum of 30 minutes.[1][5] Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Suboptimal Reaction Conditions: The interplay of base, solvent, and temperature is critical for success.
-
Incorrect Base Choice: The base is crucial for the transmetalation step in Suzuki couplings. Its strength and solubility can dramatically affect the reaction rate.[5]
-
Solution: For aminopyridine substrates, a moderately strong inorganic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[6] If solubility is an issue in organic solvents, using a mixture with water (e.g., Dioxane:Water 4:1) can be effective.[6]
-
-
Inadequate Temperature: The oxidative addition to the C-Br or C-Cl bond on the pyridine ring can be sluggish and often requires thermal energy.[7]
-
-
Poor Reagent Quality: The stability of the coupling partners, particularly the boronic acid or its ester derivative, is paramount.
-
Boronic Acid Degradation: Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form unreactive anhydrides (trimerization) upon storage.[1]
-
Solution: Use fresh or recently purchased boronic acid. If its quality is uncertain, consider converting it to a more stable boronate ester, such as a pinacol ester (BPin), which is less prone to degradation.[5]
-
-
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm observing significant impurities, mainly a homo-coupled pyridine byproduct and a product corresponding to the hydrolysis of my boronic acid. How can I suppress these side reactions?
Answer: The formation of side products directly competes with your desired reaction, consuming starting materials and complicating purification. These side reactions are typically protodeboronation and oxidative homocoupling.
Causality and Solutions:
-
Protodeboronation: This is the reaction of the boronic acid with a proton source (often residual water) to yield the corresponding arene, rendering it inactive for cross-coupling.[1][7]
-
Cause: Presence of excess water or other protic impurities in the reaction mixture. This is exacerbated by prolonged reaction times or high temperatures.
-
Solution:
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct.[1]
-
Cause: This side reaction is primarily promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution:
-
Issue 3: Product Isolation and Purification Challenges
Question: The reaction seems to work, but I am struggling to isolate a pure product. It appears to be highly polar and difficult to separate from residual base and other polar impurities during workup and chromatography.
Answer: The final product, containing both a basic aminopyridine and a carbamate, is indeed a polar molecule. This can lead to issues like poor extraction into common organic solvents and streaking on silica gel columns.
Causality and Solutions:
-
High Polarity: The multiple nitrogen atoms make the molecule basic and capable of hydrogen bonding, increasing its polarity and water solubility.
-
Solution for Extraction: During the aqueous workup, if your product remains in the aqueous layer, try saturating the aqueous phase with sodium chloride (brine) to decrease the polarity of the aqueous layer and "salt out" the organic product.[8] Extraction with a more polar solvent like butanol (BuOH) can also be effective.[8]
-
Solution for Chromatography:
-
Deactivate Silica Gel: The acidic nature of standard silica gel can cause irreversible binding or streaking of basic compounds like aminopyridines. Pre-treating the silica gel by slurrying it in an eluent containing a small amount (0.5-1%) of a basic additive like triethylamine (Et₃N) or pyridine can neutralize the acidic sites.[9]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[9]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) is often a superior alternative, where elution is performed with polar solvents like water/acetonitrile or water/methanol mixtures.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for coupling with an electron-rich, potentially inhibitory substrate like 2-aminopyridine? A1: For challenging substrates such as 2-aminopyridines, catalyst systems based on bulky, electron-rich biaryl phosphine ligands are generally the most effective. Ligands like SPhos, RuPhos, and BrettPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly recommended.[2][3][11] These ligands promote a fast rate of reductive elimination and are sterically demanding enough to prevent catalyst inhibition by the substrate's amino group.[4][12]
Q2: How critical is the choice of base and solvent? A2: The choice is critical. The base must be strong enough to facilitate transmetalation but not so strong that it promotes unwanted side reactions. K₃PO₄ is often an excellent choice.[6] The solvent must solubilize the reagents and catalyst while being compatible with the reaction conditions. Anhydrous, aprotic polar solvents like 1,4-dioxane, THF, or toluene are standard.[7] For Suzuki reactions, a co-solvent of water is often necessary to dissolve the inorganic base.[1][6]
Q3: My starting material is a 3-chloro-2-aminopyridine instead of a bromo-derivative. What adjustments should I make? A3: Aryl chlorides are significantly less reactive than aryl bromides due to the stronger C-Cl bond.[7] Oxidative addition is therefore much more difficult. To achieve good yields, you will likely need:
-
A more active and specialized catalyst system. Ligands specifically designed for aryl chlorides, such as SPhos or the "ClickPhos" ligands, are necessary.[11][13][14]
-
More forcing reaction conditions, such as higher temperatures (e.g., >100 °C) and potentially a longer reaction time.[7]
-
A strong, non-nucleophilic base may be required.
Q4: Can I protect the 2-amino group to prevent catalyst inhibition? A4: Yes, protecting the amino group is a valid strategy, although modern catalyst systems often make it unnecessary.[1] If you continue to face issues with catalyst inhibition, protection as an acetamide can be effective.[1][6] However, this adds two steps to your synthesis (protection and deprotection), so it should be considered a secondary option to catalyst/ligand optimization.
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Reference |
| Aryl Halide | 3-Bromo-2-aminopyridine | More reactive than the chloride analogue. |
| Boronic Acid/Ester | N-Cbz-pyrrolidine-2-boronic acid pinacol ester | 1.2 - 1.5 equivalents. Pinacol esters offer enhanced stability against protodeboronation.[5] |
| Palladium Source | Pd₂(dba)₃ | 1-2 mol %. A common and effective Pd(0) precursor. |
| Ligand | SPhos or RuPhos | 2-4 mol %. Bulky, electron-rich ligands to overcome catalyst inhibition.[2][3][4] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents. Effective bases for this type of coupling.[6] |
| Solvent | 1,4-Dioxane / Water (4:1) | 0.1 - 0.2 M concentration. Aprotic solvent with water to dissolve the inorganic base.[1][6] |
| Temperature | 90 - 110 °C | Sufficient thermal energy for efficient oxidative addition. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst degradation and homocoupling.[1] |
Appendix A: General Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the 3-bromo-2-aminopyridine (1.0 equiv.), the N-Cbz-pyrrolidine-2-boronic acid pinacol ester (1.2 equiv.), the base (e.g., K₃PO₄, 2.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), and the ligand (e.g., SPhos, 0.04 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[5]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) or via reversed-phase HPLC.
Visual Diagrams
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yield.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- BenchChem. (n.d.). Improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007).
- ResearchGate. (2014).
- BenchChem. (n.d.). Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011).
- ChemScene. (n.d.).
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PMC.
- ResearchGate. (n.d.).
- Sustainable and Cost-Effective Suzuki–Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active. (2020).
- BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
- Benzyl 2-Phenyl-1H-pyrrole-1-carboxyl
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing.
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed.
- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.).
- Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides. (n.d.). RSC Publishing.
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroarom
- Separation of valuable heterocyclic compounds from raw benzene and coal tar. (1984). ETDEWEB - OSTI.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2025). Journal of Chemistry and Technologies.
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). American Chemical Society.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (n.d.). Who we serve.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (n.d.). Semantic Scholar.
- BenchChem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
- Buchwald–Hartwig amin
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Chloro-2-fluoropyridin-3.
- (PDF) Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. (2025).
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005).
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PMC.
- Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2012).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Overcoming solubility issues of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate in aqueous assays
A Guide to Overcoming Aqueous Solubility Challenges in Experimental Assays
Welcome to the technical support hub for Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate. As Senior Application Scientists, we understand that unlocking the full potential of a promising compound requires overcoming practical hurdles like aqueous solubility. This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you achieve consistent and reliable results in your assays.
Frequently Asked Questions (FAQs)
Q1: Why does my Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate precipitate when I add it to my neutral aqueous buffer?
A: This is a common and expected challenge stemming from the compound's molecular structure, which contains both hydrophobic (water-repelling) and ionizable basic (water-loving when protonated) components.
-
The Hydrophobic Component: The benzyl and carboxylate groups, along with the hydrocarbon backbone, are lipophilic and contribute to the compound's low intrinsic solubility in water.
-
The Ionizable Basic Component: The key to improving solubility lies with the 2-aminopyridine moiety. This group contains basic nitrogen atoms. The pyridine nitrogen, in particular, can be protonated (accept a proton, H⁺) in an acidic environment. The pKa of 2-aminopyridine is approximately 6.8.[1][2][3] When the pH of the solution is below the pKa, the molecule becomes a positively charged cation, which is significantly more soluble in polar solvents like water.
At a neutral pH (around 7.0-7.4), the aminopyridine group is mostly in its neutral, uncharged form, making the entire molecule less soluble and prone to precipitation.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Implication for Solubility |
|---|---|---|
| pKa (most basic nitrogen) | ~6.8 | At pH < 6.8, the compound becomes protonated and more soluble. At neutral or basic pH, it is less soluble. |
| LogP (Lipophilicity) | > 2.0 (Predicted) | Indicates a preference for lipidic environments over aqueous ones, contributing to poor water solubility. |
Troubleshooting Guide: From Stock Solution to Final Assay
Experiencing precipitation can be frustrating. This guide provides a systematic approach to diagnose and solve the problem. Follow this workflow to identify the best strategy for your specific experimental setup.
Caption: Troubleshooting workflow for compound precipitation.
Protocols for Solubilization
1. Standard Protocol: Preparing a Concentrated DMSO Stock Solution
The first step is always to create a high-quality, fully-dissolved primary stock solution. Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly water-soluble compounds and is a standard choice.[4][5]
Objective: To prepare a 10 mM stock solution of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate (MW = 324.39 g/mol , example).
Materials:
-
Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate powder
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortexer and bath sonicator
Procedure:
-
Calculate Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 0.001 L * 324.39 g/mol * 1000 mg/g = 3.24 mg
-
Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO (e.g., 1 mL) to the vial.
-
Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Inspect for Clarity: Visually inspect the solution against a light source. If you see any solid particles, proceed to the next step.
-
Aid Dissolution (If Needed):
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.
-
Repeat vortexing after each step.
-
-
Aliquot and Store: Once the solution is perfectly clear, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store at -20°C or -80°C, protected from light.[6]
Q2: My DMSO stock is clear, but precipitation occurs upon dilution in my aqueous assay buffer. What's the best approach?
This phenomenon is known as antisolvent precipitation.[5] The compound, happy in DMSO, crashes out when introduced to the aqueous "antisolvent." The primary and most recommended strategy for this specific molecule is pH adjustment.
Strategy A: pH Adjustment to Form a Soluble Salt
Causality: By lowering the pH of the aqueous medium to at least one pH unit below the compound's pKa (~6.8), we can protonate over 90% of the aminopyridine nitrogen atoms. This creates a positively charged salt form of the compound, which is vastly more soluble in water.
Protocol: Preparing an Acidified Working Solution
Objective: To prepare a 100 µM working solution in a pH 5.0 buffer.
Materials:
-
10 mM DMSO stock solution
-
Sterile, aqueous buffer at the desired acidic pH (e.g., 10 mM Sodium Acetate buffer, pH 5.0)
-
Vortexer
Procedure:
-
Prepare Acidic Buffer: Ensure you have a sterile buffer system appropriate for your assay that is stable at a lower pH.
-
Calculate Dilution: To make 1 mL of 100 µM solution from a 10 mM stock, you need a 1:100 dilution. Volume of stock = (100 µM * 1000 µL) / 10000 µM = 10 µL Volume of buffer = 1000 µL - 10 µL = 990 µL
-
Perform Dilution: a. Add 990 µL of the pH 5.0 buffer to a sterile tube. b. While vortexing the buffer, add the 10 µL of the 10 mM DMSO stock solution. Adding the stock to the vortexing buffer is critical to ensure rapid mixing and prevent localized high concentrations that can precipitate.
-
Final pH Check: The final concentration of DMSO is 1%. This small amount should not significantly alter the pH of a well-buffered solution, but it is good practice to confirm the final pH if your assay is highly sensitive.
-
Assay Control: Crucially , your vehicle control for the experiment must now be the same acidic buffer containing 1% DMSO to account for any effects of the vehicle itself on your biological system.
Table 2: pH vs. Ionization State of 2-Aminopyridine Moiety (pKa ≈ 6.8)
| pH | Approximate % Ionized (Soluble Form) | Recommendation |
|---|---|---|
| 7.4 | ~20% | High risk of precipitation. |
| 6.8 | 50% | Moderate risk of precipitation. |
| 5.8 | >90% | Good starting point for solubilization. |
| 4.8 | >99% | Excellent for solubility, but check for compound stability and assay compatibility. |
Strategy B: Using Co-solvents
Causality: If pH adjustment is not compatible with your assay, a co-solvent can be used. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7] This makes the environment more favorable for a lipophilic compound, thereby increasing its solubility.
Protocol: Preparing a Working Solution with a Co-solvent
Objective: To prepare a 100 µM working solution using Polyethylene Glycol 400 (PEG 400) as a co-solvent.
Materials:
-
10 mM DMSO stock solution
-
Aqueous assay buffer (at its required pH)
-
PEG 400
-
Vortexer
Procedure:
-
Prepare Co-solvent/Buffer Mix: Create a mixture of your assay buffer and the co-solvent. A good starting point is 10% PEG 400. For 1 mL total volume: mix 900 µL of assay buffer with 100 µL of PEG 400.
-
Perform Dilution: a. Add 990 µL of the co-solvent/buffer mix to a sterile tube. b. While vortexing, add 10 µL of the 10 mM DMSO stock solution.
-
Final Concentrations: The final concentration of DMSO will be 1% and PEG 400 will be ~10% (v/v).
-
Assay Control: The vehicle control must contain the same final concentrations of both DMSO and PEG 400 in the assay buffer.
Table 3: Common Co-solvents and Considerations
| Co-Solvent | Typical Starting % (v/v) | Potential Issues |
|---|---|---|
| Ethanol | 5-10% | Can be toxic to cells at higher concentrations. |
| PEG 400 | 10-20% | Generally well-tolerated but can increase solution viscosity.[8] |
| Propylene Glycol | 10-20% | Good safety profile; often used in formulations.[9] |
Strategy C: Employing Solubilizing Excipients (Cyclodextrins)
Causality: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) inner cavity.[10] The hydrophobic part of your compound can insert itself into this cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the water, effectively masking the poorly soluble drug and increasing its apparent solubility.
Protocol: Preparing a Working Solution with HP-β-CD
Objective: To prepare a 100 µM working solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
10 mM DMSO stock solution
-
Aqueous assay buffer
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Vortexer
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer. A common starting concentration is 2-5% (w/v). For a 2% solution, dissolve 20 mg of HP-β-CD in 1 mL of buffer. This may require some vortexing.
-
Perform Dilution: a. Take 990 µL of the HP-β-CD solution. b. While vortexing, add 10 µL of the 10 mM DMSO stock solution.
-
Equilibrate (Optional but Recommended): Allow the solution to incubate for 15-30 minutes at room temperature to facilitate the formation of the inclusion complex.
-
Assay Control: The vehicle control must be the assay buffer containing the same final concentrations of HP-β-CD and DMSO.
Final Decision Making
Choosing the right strategy depends on the constraints of your biological assay.
Caption: Decision tree for selecting a solubilization method.
References
- (No Source)
-
Ascendia Pharma. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
- (No Source)
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-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- (No Source)
- (No Source)
-
Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]
-
Quora. (2018, April 7). Which is a weaker base between pyridine and 2-aminopyridine and why? Retrieved from [Link]
- (No Source)
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
- (No Source)
-
Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]
- (No Source)
-
Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Retrieved from [Link]
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-
Rytting, E., Lentz, K. A., Chen, X.-Q., Qian, F., & Venkatesh, S. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds. PMC. Retrieved from [Link]
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- 2. quora.com [quora.com]
- 3. 2-氨基吡啶 | 504-29-0 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. Solubilizer Excipients - Protheragen [protheragen.ai]
Technical Support Center: Optimizing HPLC for Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate Purity
Welcome to the technical support guide for the purity analysis of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) conditions. The inherent chemical properties of this molecule—containing a basic aminopyridine group and a pyrrolidine ring—present specific chromatographic challenges that this guide aims to address directly.
Understanding the Analyte
Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate possesses several key structural features that dictate its chromatographic behavior:
-
A Basic Aminopyridine Moiety: The pyridine ring contains a basic nitrogen atom and an amino group, making the molecule susceptible to strong secondary interactions with acidic silanol groups on standard silica-based HPLC columns. This is a primary cause of poor peak shape, specifically peak tailing.[1][2]
-
A Pyrrolidine Ring: This feature contributes to the overall polarity of the molecule.[3]
-
A Benzyl Carbamate Group: This portion of the molecule provides hydrophobicity, allowing for retention on reversed-phase columns.
-
UV Absorbance: The aromatic rings (pyridine and benzyl) provide strong UV absorbance, making UV detection a suitable choice. A wavelength of around 254 nm is often a good starting point for pyridine-containing compounds.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during method development and routine analysis, providing a logical, step-by-step approach to resolution.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is the most common issue for basic compounds like this analyte, characterized by an asymmetry factor (As) greater than 1.2.[1]
Immediate Checks & Solutions
-
Assess Column Health:
-
Action: Inject a neutral, well-behaved compound (e.g., toluene or propylparaben). If this peak also tails, the issue is likely physical, not chemical.[6]
-
Solution: Check for system voids, such as a partially blocked inlet frit or column bed deformation.[1][6] Try reversing and flushing the column (if the manufacturer allows) or replacing the column and guard column.[1][7]
-
-
Optimize Mobile Phase pH:
-
Causality: The primary cause of peak tailing for basic analytes is the interaction between the protonated amine groups on your analyte and ionized, acidic silanol groups on the silica stationary phase.[1][8]
-
Action: Lower the mobile phase pH. Operating at a pH of 2.5-3.5 ensures that the silanol groups are fully protonated (not ionized), which minimizes these unwanted secondary interactions.[1][2][8]
-
Protocol: Prepare a buffer like 10-50 mM potassium phosphate or ammonium formate and adjust the pH before adding the organic modifier.[9][10] Phosphoric acid (0.1%) is an excellent starting point for acidic compounds and can also be effective for basic compounds at low pH.[9]
-
-
Use a Modern, Base-Deactivated Column:
-
Causality: Not all C18 columns are the same. Modern columns are often "end-capped" or use "base-deactivated" silica, which has a much lower concentration of free silanol groups, significantly reducing the potential for tailing.[1][6]
-
Action: Switch to a column specifically designed for the analysis of basic compounds. Look for columns with labels like "base-deactivated," "polar-embedded," or those utilizing high-purity silica.
-
Advanced Solutions
-
Add a Competing Base: If pH adjustment is insufficient, add a small concentration (e.g., 10-20 mM) of a competing base like triethylamine (TEA) to the mobile phase.[2][11] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. Note that TEA has a high UV cutoff and is not suitable for mass spectrometry (MS).
-
Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape by maintaining a more consistent pH environment on the column surface.[9][10]
Issue 2: Inconsistent or Drifting Retention Times
Retention time stability is critical for reliable purity analysis.
Immediate Checks & Solutions
-
Ensure Proper Column Equilibration:
-
Causality: Insufficient equilibration between gradient runs or after changing mobile phases is a common cause of shifting retention.
-
Action: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before each injection.[12]
-
-
Verify Mobile Phase Preparation:
-
Causality: Inaccurate mobile phase composition, especially the buffer pH or organic-to-aqueous ratio, will directly impact retention.
-
Action: Always measure buffer components accurately and adjust the pH of the aqueous portion before adding the organic solvent.[10] Ensure solvents are thoroughly mixed.
-
-
Check for Leaks and Pump Performance:
-
Action: Perform a system pressure test. A fluctuating backpressure can indicate a leak or a failing pump seal, leading to an inconsistent mobile phase composition being delivered to the column.
-
Issue 3: Poor Resolution Between the Main Peak and Impurities
Achieving baseline separation from closely eluting impurities is the primary goal of a purity method.
Systematic Optimization Workflow
-
Adjust Organic Solvent Strength (%B):
-
Causality: The percentage of organic solvent (typically acetonitrile or methanol) is the primary driver of retention in reversed-phase HPLC.[10][13]
-
Action: To increase resolution between early-eluting peaks, decrease the initial %B or use a shallower gradient. A good rule of thumb is that a 10% decrease in the organic solvent concentration can increase the retention factor by up to 3-fold.[10]
-
-
Change the Organic Modifier:
-
Causality: Acetonitrile and methanol offer different selectivities. If two peaks co-elute with an acetonitrile/water mobile phase, they may separate in a methanol/water system.
-
Action: Perform scouting runs with both acetonitrile and methanol as the organic modifier to see which provides better overall separation.
-
-
Optimize Column Temperature:
-
Causality: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions, which can alter selectivity.
-
Action: Systematically evaluate temperatures between 25°C and 45°C. Higher temperatures generally lead to sharper peaks and shorter retention times but may not always improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound?
A1: A robust starting point is crucial. Begin with a reversed-phase C18 column and a gradient elution to quickly determine the approximate retention of the analyte and any impurities.[14][15]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, Base-Deactivated (e.g., 4.6 x 150 mm, 3-5 µm) | Provides good hydrophobic retention while minimizing peak tailing from basic groups. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | Low pH suppresses silanol ionization, improving peak shape for the basic analyte.[1][2] |
| Mobile Phase B | Acetonitrile | Good UV transparency and lower viscosity than methanol.[9] |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient helps to elute all components and establish a retention window.[12] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible conditions. |
| Detection | UV at 254 nm | Pyridine and benzyl groups have strong absorbance at this wavelength.[4][5] |
| Injection Vol. | 5-10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
Q2: How do I choose the right column?
A2: The choice of column is critical. For Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, a standard C18 column may not be sufficient due to the basic aminopyridine group. Consider these options:
-
Base-Deactivated C18: These are the workhorses for basic compounds and should be your first choice. They are end-capped to cover most residual silanols.[6]
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This can offer different selectivity and improved peak shape for basic compounds.
-
Phenyl Phases: A phenyl column can provide alternative selectivity due to π-π interactions with the aromatic rings of your analyte. This is a good second option if a C18 does not provide adequate resolution.
Q3: My analyte is eluting very early, close to the solvent front. How can I increase retention?
A3: Poor retention of polar compounds is a common challenge.[16][17]
-
Decrease Initial Organic Percentage: Start your gradient at a very low organic concentration (e.g., 1-5%) and hold it for a few minutes to ensure the analyte binds to the column before the gradient begins.[12]
-
Use a 100% Aqueous Compatible Column: Some standard C18 columns suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to a sudden loss of retention. Use a column specifically designed for use in 100% aqueous conditions (often designated with "AQ" or similar). Waters T3 columns are an example of technology developed for this purpose.[16]
-
Consider an Alternative Mode: If reversed-phase proves too challenging, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating polar compounds.[11][16] HILIC uses a polar stationary phase and a high-organic mobile phase.[16]
Q4: Should I use Acetonitrile or Methanol?
A4: Both are common organic modifiers, but they have distinct properties.
-
Acetonitrile is generally preferred as a starting point because it has lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[9]
-
Methanol can offer different selectivity and may resolve peaks that co-elute in acetonitrile. Your choice should be based on empirical data. If you have resolution issues with acetonitrile, trying a method with methanol is a logical next step in development.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflows for addressing common HPLC issues.
Caption: Logical workflow for diagnosing and fixing peak tailing.
Caption: Systematic approach for improving peak resolution.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Taylor & Francis Online. (2007, February 6). Hydrophobicity Study for Some Pyrazolo‐Pyridine Derivatives by RP‐TLC and RP‐HPLC. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Retrieved from [Link]
-
LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Resolian. (2026, March 20). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]
-
PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. waters.com [waters.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. welch-us.com [welch-us.com]
- 10. researchgate.net [researchgate.net]
- 11. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. veeprho.com [veeprho.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. waters.com [waters.com]
- 17. resolian.com [resolian.com]
Removing trace metal impurities from Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate batches
This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for removing trace metal impurities from batches of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate. The following troubleshooting and FAQ sections address common challenges encountered during the purification of this and structurally similar active pharmaceutical ingredients (APIs).
Introduction: The Challenge of Trace Metal Impurities
The synthesis of complex organic molecules like Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate often involves the use of transition metal catalysts, particularly palladium, in cross-coupling reactions. While essential for forming key chemical bonds, residual metals from these catalysts must be meticulously removed from the final API. Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits on the permitted daily exposure (PDE) to these metals in drug products.[1] Failure to meet these purity standards can halt drug development and compromise patient safety.
This guide outlines several effective strategies for metal removal, including recrystallization, treatment with activated carbon, and the use of specialized metal scavengers. The optimal method will depend on the specific metal impurity, its concentration, and the properties of the API.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question: My batch of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate shows high levels of palladium contamination after initial workup. What is the most straightforward first step to try?
Answer: For initial purification, especially when dealing with a solid compound, recrystallization is often the most effective and economical first step.[2][3] This technique relies on the principle that the solubility of the desired compound and the impurities differ in a given solvent system.[3][4]
-
Causality: The goal is to find a solvent (or solvent mixture) in which your product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2][3] Ideally, the metal impurities will remain in the cold solvent (mother liquor) as your purified product crystallizes upon cooling.[2][4]
-
Self-Validation: The purity of the resulting crystals can be readily assessed by techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the remaining palladium levels. A significant reduction in ppm (parts per million) levels of palladium will validate the effectiveness of the chosen solvent system.
Question: I've attempted recrystallization, but the palladium levels are still above the acceptable ICH limits. What should I try next?
Answer: If recrystallization alone is insufficient, a more targeted approach is necessary. The two most common and effective secondary methods are treatment with activated carbon or the use of metal scavengers .
-
Activated Carbon: This material possesses a highly porous structure with a large surface area, making it an excellent adsorbent for a wide range of impurities, including residual metal catalysts.[5][6][7] It is particularly effective at removing organic and color impurities alongside certain metals.[6][8]
-
Metal Scavengers: These are functionalized materials, often silica-based or polymeric, that contain ligands with a high affinity for specific metals.[9][10] They work by forming strong complexes with the metal ions, effectively "scavenging" them from the solution.[9]
The choice between these two depends on several factors, including the nature of the metal species and potential product loss. Activated carbon can sometimes lead to a loss of the desired API through non-specific adsorption.[11] Metal scavengers, on the other hand, offer higher selectivity.[10]
Question: How do I choose the right metal scavenger for my compound?
Answer: The selection of an appropriate metal scavenger depends on the specific metal to be removed and the reaction conditions. For palladium, scavengers containing thiol or amine functional groups are often very effective.
-
Mechanism: These functional groups act as ligands, forming stable coordination complexes with the palladium ions, which are then removed by simple filtration.
-
Screening: It is often beneficial to screen a small selection of scavengers to identify the most efficient one for your specific system. Many suppliers offer screening kits for this purpose.[10] The efficiency of each scavenger can be determined by measuring the residual palladium concentration after treatment.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of trace metal impurities in API synthesis?
A1: The primary source of trace metal impurities is the use of metal-based catalysts in synthetic reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are common in the synthesis of complex molecules and are a frequent source of palladium contamination.[1] Other sources can include leaching from stainless steel reactors and other processing equipment.
Q2: Can I use a combination of purification methods?
A2: Absolutely. A multi-step purification strategy is often the most effective approach.[1] For example, an initial recrystallization can be followed by treatment with a metal scavenger to achieve the required level of purity. This layered approach allows for the removal of different types of impurities at each stage.
Q3: How can I minimize metal contamination from the start?
A3: Careful process design can significantly reduce the initial metal load. This includes optimizing the catalyst loading to use the minimum effective amount, selecting catalysts that are easier to remove, and designing an effective workup procedure to remove the bulk of the catalyst before final purification steps.
Q4: Are there alternatives to traditional purification methods for metal removal?
A4: Yes, other techniques such as organic solvent nanofiltration (OSN) and the use of chelating agents in aqueous washes are emerging as viable alternatives.[12] OSN uses a membrane to separate the larger API molecules from smaller metal complexes.[12] Chelating agents are molecules that bind to metal ions, forming water-soluble complexes that can be removed through extraction.[13][14][15]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate and a boiling chip. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[17]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Activated Carbon Treatment
-
Dissolution: Dissolve the impure compound in a suitable solvent in an Erlenmeyer flask.
-
Addition of Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the solute).
-
Heating and Stirring: Gently heat the mixture with stirring for a short period (e.g., 15-30 minutes). Avoid prolonged heating, which can lead to product degradation or excessive adsorption of the product.
-
Hot Filtration: While hot, filter the mixture through a pad of Celite® or a fluted filter paper to remove the activated carbon.
-
Isolation: Remove the solvent under reduced pressure to obtain the purified product, or proceed with recrystallization.
Protocol 3: Metal Scavenging (Batch Method)
-
Dissolution: Dissolve the API containing the metal impurity in a suitable solvent.
-
Scavenger Addition: Add the selected metal scavenger (typically 2-10 equivalents relative to the metal content).
-
Stirring: Stir the mixture at room temperature or with gentle heating for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[10]
-
Filtration: Filter off the scavenger resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified API.
Data Presentation
Table 1: Comparison of Purification Methods for Palladium Removal
| Purification Method | Typical Efficiency | Advantages | Disadvantages |
| Recrystallization | Varies (highly dependent on solvent system) | Cost-effective, can remove various impurities. | May not be sufficient for very low ppm targets, potential for product loss in mother liquor.[18] |
| Activated Carbon | Good | Broad-spectrum impurity removal, relatively inexpensive.[19] | Can lead to product loss, may not be selective for the target metal.[11] |
| Metal Scavengers | Excellent | High selectivity for target metals, minimal product loss, fast kinetics.[10] | Higher cost compared to other methods. |
| Chelating Agents | Good | Effective for water-soluble metal complexes. | Requires an extraction step, potential for the chelating agent to remain as an impurity.[14] |
Visualizations
Decision-Making Workflow for Metal Impurity Removal
Caption: A flowchart to guide the selection of a purification strategy.
Mechanism of a Thiol-Based Metal Scavenger
Caption: Simplified mechanism of palladium removal using a thiol scavenger.
References
-
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Retrieved from [Link]
-
Chemviron. (2024, October 30). Specialised Activated Carbon Solutions for Pharma Industry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]
-
Technology Networks. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Residues from APIs. Retrieved from [Link]
- University of Michigan. (n.d.). recrystallization.pdf.
-
LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
-
Chiemivall. (2023, September 4). Decolorization with Activated Carbon in the Pharmaceutical Industry. Retrieved from [Link]
-
Haycarb. (n.d.). Pharmaceutical Grade Carbon. Retrieved from [Link]
-
PuroCarbon S.L. (2024, April 11). Activated Carbon for Pharmaceutical Purification. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Retrieved from [Link]
-
MDPI. (2022, July 28). Chelating Extractants for Metals. Retrieved from [Link]
-
PMC. (n.d.). Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. Retrieved from [Link]
-
PMC. (n.d.). Chelation in Metal Intoxication. Retrieved from [Link]
-
TJCY. (2025, June 17). Heavy Metal Removal with Chelating Agents: Essential Tools for Industrial Compliance. Retrieved from [Link]
-
PhosphonicS. (2022, July 7). Metal Scavenger Applications. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Annex Publishers. (2023, August 26). Activated Charcoal and Derivate Materials in Drugs and Biopharmaceutical Puri- fication: Impurity Aspects. Retrieved from [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. praxilabs.com [praxilabs.com]
- 5. chemviron.eu [chemviron.eu]
- 6. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 7. activecarbon.es [activecarbon.es]
- 8. haycarb.com [haycarb.com]
- 9. phosphonics.com [phosphonics.com]
- 10. sopachem.com [sopachem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go2eti.com [go2eti.com]
- 15. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. biotage.com [biotage.com]
- 19. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Troubleshooting incomplete Cbz deprotection of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
Welcome to the Advanced Troubleshooting Guide for the deprotection of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate . As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemical conflicts inherent to this molecule.
Removing a carboxybenzyl (Cbz) group from a pyrrolidine ring is typically a straightforward hydrogenolysis. However, the presence of the 2-aminopyridin-3-yl moiety introduces severe mechanistic complications. This guide will decode the causality behind these failures and provide self-validating, field-proven protocols to achieve complete conversion.
Root Cause Analysis: Why is the Deprotection Failing?
To solve incomplete deprotection, we must first understand the molecular environment of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate. The failure to cleave the Cbz group usually stems from two compounding factors:
-
Catalyst Poisoning (Lewis Acid-Base Interaction): Heterogeneous palladium catalysts (Pd/C) rely on active surface sites to adsorb hydrogen gas and the substrate. The 2-aminopyridine moiety is a potent Lewis base. The lone electron pairs on both the pyridine nitrogen and the exocyclic primary amine strongly coordinate to the palladium surface. This competitive binding blocks the catalytic sites required for the hydrogenolysis of the C-O bond[1].
-
Steric Hindrance: The Cbz group is located on the pyrrolidine nitrogen (N1), directly adjacent to the bulky 2-aminopyridin-3-yl group at the C2 position. This steric bulk impedes the necessary flat adsorption of the carbamate onto the Pd surface.
Logical workflow for troubleshooting Cbz deprotection in basic aminopyridines.
Validated Experimental Protocols
Below are three self-validating methodologies engineered to bypass the specific bottlenecks of this substrate.
Protocol A: Acid-Doped Catalytic Hydrogenolysis (First-Line Fix)
Causality: By adding a stoichiometric excess of acid (HCl or Acetic Acid), the basic nitrogens of the aminopyridine are protonated. A protonated nitrogen lacks the free lone pairs necessary to coordinate and poison the palladium catalyst[1].
Step-by-Step Methodology:
-
Preparation: Dissolve Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate (1.0 equiv) in HPLC-grade Methanol (0.1 M concentration).
-
Acidification: Add 2.5 equivalents of a 4M HCl in dioxane solution. Self-Validation Check: The solution should be distinctly acidic (pH < 2) to ensure both the pyridine and primary amine are fully protonated.
-
Catalyst Addition: Carefully add 10 wt% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere to prevent ignition.
-
Hydrogenation: Evacuate the flask and backfill with H 2 gas via a balloon. Stir vigorously at room temperature for 2–4 hours.
-
Monitoring: Monitor via LC-MS. The mass of the starting material ( [M+H]+ ) should completely shift to the deprotected free amine mass.
-
Workup: Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C. Wash the pad with excess Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to isolate the product cleanly as the hydrochloride salt.
Protocol B: High-Pressure Pearlman’s Catalyst (For Severe Steric Resistance)
Causality: Standard Pd/C is sometimes insufficiently active to overcome the steric shielding at the C2 position of the pyrrolidine. Pearlman's catalyst (Pd(OH) 2 /C) provides higher catalytic activity and is historically more resistant to poisoning by basic nitrogen heterocycles[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in Methanol or Ethanol.
-
Catalyst Addition: Add 20 wt% Pd(OH) 2 /C (Pearlman’s catalyst) under argon.
-
Pressurization: Transfer the mixture to a Parr shaker or high-pressure reactor. Pressurize to 50 psi with H 2 gas.
-
Reaction: Agitate at room temperature for 4–8 hours.
-
Workup: Vent the hydrogen gas safely. Filter through Celite, wash with Methanol, and concentrate.
Protocol C: Metal-Free Cleavage via HBr/AcOH (The Brute Force Alternative)
Causality: When transition metals fail entirely due to irreversible poisoning, strong acidic cleavage provides a reliable, scalable SN2/SN1 alternative that bypasses palladium entirely[3][4].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a drying tube, add the Cbz-protected substrate (1.0 equiv).
-
Reagent Addition: Slowly add a 33% solution of HBr in Acetic Acid (10.0 equiv). Note: A large excess is required because the first two equivalents are immediately consumed protonating the aminopyridine.
-
Reaction: Stir at room temperature for 1–2 hours. The evolution of CO 2 gas is a self-validating indicator that the carbamate is cleaving.
-
Precipitation: Pour the reaction mixture into cold diethyl ether. The deprotected product will precipitate as the hydrobromide salt.
-
Isolation: Filter the precipitate, wash generously with diethyl ether, and dry under high vacuum.
Quantitative Data Comparison
Use the following table to select the optimal troubleshooting strategy based on your laboratory's capabilities and scale.
| Method | Reagents & Conditions | Typical Yield | Reaction Time | Key Advantage | Key Limitation |
| Acid-Doped Hydrogenolysis | 10% Pd/C, H 2 (1 atm), MeOH/HCl | 85–95% | 2–4 h | Mild conditions; prevents Pd poisoning | Yields the HCl salt; requires basic resin for free base |
| Pearlman's Catalyst | 20% Pd(OH) 2 /C, H 2 (50 psi), MeOH | 80–90% | 4–8 h | Overcomes severe steric hindrance | Requires specialized high-pressure reactor equipment |
| Strong Acid Cleavage | 33% HBr in AcOH, Room Temp | 90–98% | 1–2 h | Metal-free; highly scalable and fast | Harsh acidic conditions; incompatible with acid-sensitive groups |
Frequently Asked Questions (FAQs)
Q: Why does my reaction stall at 50% conversion even when I use fresh Pd/C? A: As the Cbz group is cleaved, a free secondary amine on the pyrrolidine ring is generated. This newly formed secondary amine is an even stronger Lewis base than the protected starting material. It will aggressively coordinate to the palladium surface, effectively auto-poisoning the remaining active catalyst sites[1]. Utilizing Protocol A (adding HCl) ensures this newly formed amine is immediately protonated, preventing it from binding to the catalyst.
Q: Can I use Catalytic Transfer Hydrogenation (e.g., Ammonium Formate) for this substrate? A: While catalytic transfer hydrogenation (CTH) is a safer alternative to handling H 2 gas, it is generally ineffective for highly sterically hindered and strongly coordinating substrates like 2-aminopyridines. The kinetics of hydride transfer from the donor molecule are easily outcompeted by the rapid poisoning of the catalyst surface.
Q: My deprotected product is highly water-soluble. How do I isolate the free base without losing it in the aqueous layer? A: The fully deprotected 2-(2-aminopyridin-3-yl)pyrrolidine is extremely polar. You should avoid aqueous liquid-liquid extractions entirely. If you used Protocol A or C, your product is currently a salt (HCl or HBr). To convert it to the free base, dissolve the salt in Methanol and add a basic ion-exchange resin (such as Amberlyst A21). Stir for 30 minutes, filter off the resin, and concentrate the filtrate to yield the pure free base.
References
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.[Link]
-
Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PMC.[Link]
-
N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. PMC.[Link]
-
A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. PMC.[Link]
Sources
- 1. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- 4. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Shelf-Life & Storage Stability of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
Executive Overview
Welcome to the technical support and troubleshooting center for Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate . As a complex Active Pharmaceutical Ingredient (API) intermediate, this molecule presents unique stability challenges during formulation and long-term storage.
To design an effective shelf-life extension strategy, we must address the molecule's three primary structural vulnerabilities:
-
The 2-Aminopyridine Moiety: Susceptible to N-oxidation by reactive oxygen species (ROS) and peroxides commonly found in polymeric excipients .
-
The Carboxybenzyl (Cbz) Protecting Group: Generally robust, but vulnerable to premature cleavage via strong acids or trace-metal-catalyzed hydrogenolysis .
-
The Chiral C2 Pyrrolidine Center: The benzylic-like proton at the C2 position is relatively acidic, creating a risk of base-catalyzed racemization.
Stability Enhancement & Testing Workflow
Workflow for identifying and mitigating degradation pathways in the API.
Troubleshooting Guide & FAQs
Q1: During 40°C/75% RH accelerated stability testing, we observe a steady increase in an M+16 degradant on our LC-MS. What is the mechanism, and how can we mitigate it? Causality: The M+16 mass shift is the classic signature of N-oxidation. While 2-aminopyridines have a higher oxidation potential than standard anilines, the pyridine nitrogen remains highly susceptible to oxidation by trace peroxides . Peroxides are ubiquitous impurities in common excipients like polyethylene glycols (PEGs) and polysorbates. Solution: Formulate the API with a free-radical scavenger such as Butylated Hydroxytoluene (BHT) at 0.01–0.1% w/w. Additionally, include a chelating agent like EDTA to sequester trace transition metals that catalyze peroxide breakdown into reactive hydroxyl radicals.
Q2: Our liquid formulation shows a gradual loss of the Cbz protecting group, yielding the free pyrrolidine. Cbz is supposed to be stable—why is this happening? Causality: The carboxybenzyl (Cbz) group is highly stable to basic and mildly acidic conditions, but it is notoriously labile to catalytic hydrogenolysis and strong acids . If your API synthesis utilized palladium cross-coupling or Pd/C, trace heavy metal carryover (even at low ppm) can act as a catalyst. When combined with hydrogen donors in the formulation or if the local pH drops below 3.0, the Cbz group undergoes premature cleavage. Solution: Implement a strict heavy-metal scavenging step (e.g., using functionalized silica scavengers) during the final API crystallization. Buffer the formulation to maintain a pH between 4.5 and 7.0.
Q3: We are detecting enantiomeric purity degradation (racemization) over time in basic buffer solutions. How does this occur? Causality: The C2 position of the pyrrolidine ring (connecting to the 2-aminopyridin-3-yl group) contains a highly activated proton. In the presence of strong bases (pH > 8.0), this proton can be abstracted, forming a planar enolate-like intermediate stabilized by the adjacent aromatic ring and the Cbz carbonyl. Reprotonation from the opposite face leads to racemization. Solution: Avoid formulating the API in alkaline environments. If a basic excipient is necessary for solubility, use a counter-ion approach to form a stable salt that locks the conformation and reduces the acidity of the C2 proton.
Quantitative Stress Testing Matrix
To comply with regulatory standards , the following table summarizes the expected degradation profiles during forced degradation (stress testing). Target a degradation of 5–20% to ensure secondary degradation products do not obscure the primary pathways.
| Stress Condition | Reagent / Environment | Duration | Target Degradation | Primary Degradant Observed |
| Acidic Hydrolysis | 0.1 N HCl | 24–48 Hours | 10–15% | Free Pyrrolidine (Cbz loss) |
| Basic Hydrolysis | 0.1 N NaOH | 24–48 Hours | 5–10% | Racemized API (Enantiomer) |
| Oxidation | 3% H₂O₂ | 6–12 Hours | 15–20% | Pyridine N-oxide (M+16) |
| Thermal | 60°C (Solid State) | 7–14 Days | < 5% | Generally stable |
| Photolysis | UV/Vis (ICH Q1B) | 1.2M lux hours | 5–10% | Ring-opened photoproducts |
Self-Validating Experimental Protocols
Protocol A: ICH Q1A(R2) Forced Degradation & Mass Balance Validation
This protocol includes a self-validating mass balance check to ensure no degradants are "invisible" to the analytical method.
Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of the API in a diluent compatible with both the API and the stress reagents (e.g., 50:50 Acetonitrile:Water). Prepare an unstressed control vial and store it at 4°C.
Step 2: Stress Application & Critical Quenching
-
Oxidation: Add 3% H₂O₂ to the sample. Incubate at room temperature for 6 hours. Critical Step: Quench the reaction by adding an equimolar amount of sodium sulfite ( Na2SO3 ). Causality: Failing to quench will cause the sample to continue degrading while waiting in the HPLC autosampler, invalidating the time-point data.
-
Acid/Base: Add 0.1 N HCl or NaOH. Incubate for 24 hours. Quench by neutralizing to pH 7.0 with the opposing reagent.
Step 3: HPLC-UV/MS Analysis & Mass Balance Calculation Inject the unstressed control, followed by the stressed samples.
-
Validation Check: Calculate the Mass Balance: (Total Peak Area of Stressed Sample) / (Total Peak Area of Unstressed Control) * 100.
-
If the mass balance is < 95%, the protocol is invalid. This indicates degradants are volatile, insoluble, or lack a UV chromophore. You must switch to an evaporative light scattering detector (ELSD) or CAD to capture the full degradation profile.
Protocol B: Antioxidant Excipient Screening
A controlled methodology to prove the causality of oxidative stabilization.
Step 1: Matrix Preparation Prepare three formulation prototypes:
-
Vial A (Negative Control): API + Base Excipient (e.g., PEG 400).
-
Vial B (Positive Control): API + Base Excipient + 0.05% H₂O₂ (Spiked).
-
Vial C (Intervention): API + Base Excipient + 0.05% H₂O₂ + 0.1% BHT.
Step 2: Accelerated Aging Subject all vials to 40°C for 7 days.
Step 3: Causality Verification Analyze via LC-MS. Vial B must show >10% N-oxide formation to validate the stressor. Vial C must show <1% N-oxide formation to validate the efficacy of the BHT intervention. If Vial A shows degradation but Vial C does not, it proves the base excipient contains trace peroxides driving the instability.
Mechanistic Degradation Pathways
Mechanistic degradation pathways and targeted chemical interventions.
References
-
Gangwar, D., et al. "Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine." Journal of Environmental Science and Health, Part A.[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A (R2) Stability testing of new drug substances and products." ICH Quality Guidelines.[Link]
A Comparative Guide to Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate and its Boc-Protected Analogs for Pharmaceutical Research
In the landscape of modern drug discovery, the pyrrolidine scaffold remains a cornerstone due to its prevalence in biologically active compounds and its ability to confer favorable physicochemical properties.[1][2] When functionalized with an aminopyridine moiety, these structures become valuable intermediates for a range of therapeutic targets. The choice of a nitrogen protecting group for the pyrrolidine ring is a critical decision in the synthetic route, profoundly influencing reaction outcomes, yields, and purification strategies. This guide provides an in-depth, objective comparison between Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, featuring the benzyloxycarbonyl (Cbz or Z) protecting group, and its tert-butyloxycarbonyl (Boc) protected counterparts. This analysis is supported by experimental data and established protocols to empower researchers in making informed decisions for their specific synthetic challenges.
The Strategic Importance of Protecting Group Selection
The Cbz and Boc protecting groups are two of the most widely employed carbamates for amine protection in organic synthesis.[3][4] Their popularity stems from their general stability and the distinct conditions required for their removal, which forms the basis of orthogonal protection strategies in complex, multi-step syntheses.[5][6] The selection between Cbz and Boc is dictated by the overall synthetic plan, particularly the compatibility of other functional groups within the molecule to the deprotection conditions.[7]
Head-to-Head Comparison: Cbz vs. Boc on the 2-(2-aminopyridin-3-yl)pyrrolidine Scaffold
| Feature | Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate (Cbz-protected) | tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate (Boc-protected) |
| Protecting Group | Benzyloxycarbonyl (Cbz or Z) | tert-Butyloxycarbonyl (Boc) |
| Molecular Weight | ~325.38 g/mol | ~291.38 g/mol |
| Stability | Stable to acidic and basic conditions.[8] | Stable to bases, nucleophiles, and catalytic hydrogenation.[9] |
| Lability | Labile to catalytic hydrogenolysis and strong acids.[8] | Labile to strong acids.[9][10] |
| Deprotection Method | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or Transfer Hydrogenation.[1][11] | Acidic Cleavage (e.g., TFA, HCl).[2][12] |
| Key Advantage | Orthogonal to acid-labile groups like Boc.[6] Often imparts crystallinity.[8] | Orthogonal to hydrogenolysis-labile groups like Cbz and benzyl ethers.[7] |
| Potential Challenge | Incompatible with reducible functional groups (e.g., nitro, alkenes).[5] Debenzylation from the aminopyridine nitrogen can be challenging. | Incompatible with other acid-sensitive functional groups.[7] |
Experimental Insights: Synthesis and Deprotection Protocols
The following protocols are representative of the synthesis and deprotection of Cbz and Boc-protected aminopyrrolidine derivatives, based on established methodologies.[13]
Synthesis of Protected Aminopyrrolidines
General Scheme for Protection:
Caption: General protection of 3-aminopyrrolidine.
Protocol 1: Synthesis of Benzyl (R)-3-amino-pyrrolidine-1-carboxylate [13]
-
Dissolve (S)-3-hydroxy-pyrrolidine hydrochloride (6.18 g) in water (175 ml).
-
Adjust the pH to 10 with 10% sodium hydroxide solution and cool to 0°-5°C.
-
Add benzyl chloroformate (7.1 ml) dropwise over 30 minutes, maintaining the pH between 9.5 and 11.5 with the addition of 10% sodium hydroxide.
-
Stir the mixture for an additional hour at 0°-5°C.
-
Extract the product with ethyl acetate.
-
The resulting benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate is then converted to the mesylate and displaced with ammonia to yield the target compound.
Protocol 2: Synthesis of tert-Butyl (R)-3-amino-pyrrolidine-1-carboxylate [13]
-
Suspend (S)-3-hydroxy-pyrrolidinol hydrochloride (34.1 g) and K₂CO₃ (29.2 g) in methanol (400 ml) under an argon atmosphere.
-
Cool the suspension to 0°-5°C and add di-tert-butyl dicarbonate (45.8 g) over 10 minutes.
-
Stir the reaction mixture at 0-5°C for 30 minutes and then at room temperature for 4.5 hours.
-
Concentrate the suspension and take up the residue in ethyl acetate and water.
-
The resulting tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate is then converted to the mesylate and displaced with ammonia to yield the target compound.
Deprotection Protocols: A Comparative Workflow
The choice of deprotection strategy is paramount and is dictated by the presence of other functional groups in the molecule.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Structural Elucidation of Complex Carbamates: A Comparison Guide to NMR Validation Strategies for Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
Executive Summary & The Analytical Challenge
The structural validation of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate presents a classic, yet formidable, spectroscopic challenge in modern drug development. This molecule features three distinct structural domains: a polar 2-aminopyridine ring, a chiral pyrrolidine core, and a benzyl carbamate (Cbz) protecting group.
The primary analytical hurdle arises from the Cbz group. The partial double-bond character of the carbamate C–N bond restricts rotation, leading to the formation of syn and anti rotamers in solution[1][2]. At ambient temperature (298 K), the rate of rotameric exchange is slower than the NMR timescale. Consequently, traditional 1D 1 H and 13 C NMR spectra exhibit severe line broadening and peak doubling, rendering empirical integration and multiplet analysis highly ambiguous[1].
To establish absolute structural confidence, analytical scientists must move beyond basic empirical assignments. This guide objectively compares Traditional Ambient NMR against an advanced, self-validating workflow combining Variable-Temperature (VT) NMR with DFT-GIAO Computational Prediction .
Methodology Comparison: Empirical vs. Advanced Computational Validation
When validating complex APIs or intermediates, the chosen analytical methodology dictates the reliability of the structural assignment. Below is a comparison of the two primary approaches.
Alternative A: Traditional 1D/2D NMR (Ambient Temperature)
Relying solely on 298 K NMR data for pyrrolidine-carbamates often leads to misassignments. The C2 chiral proton of the pyrrolidine ring typically appears as two overlapping, poorly resolved multiplets. While 2D techniques (HSQC, HMBC, COSY) can map connectivities, the duplicated cross-peaks from the rotameric mixture dilute signal-to-noise ratios and complicate the assignment of the heteroaromatic quaternary carbons.
Alternative B: VT-NMR coupled with DFT-GIAO Prediction (The Gold Standard)
This advanced approach utilizes High-Temperature NMR to inject sufficient thermal energy into the system, overcoming the rotational energy barrier of the C–N bond. This forces rapid rotamer exchange, resulting in the coalescence of NMR signals into sharp, easily integrable peaks[3]. To self-validate this experimental data, Density Functional Theory (DFT) utilizing Gauge-Independent Atomic Orbitals (GIAO) is employed. By calculating the isotropic shielding tensors of the optimized 3D conformers, DFT-GIAO provides a theoretical chemical shift map that is independent of empirical biases[4][5].
Table 1: Performance & Resource Comparison
| Metric | Traditional Ambient NMR (298 K) | VT-NMR (383 K) + DFT-GIAO Validation |
| Rotamer Resolution | Poor (Peak doubling/broadening) | Excellent (Signal coalescence) |
| Signal-to-Noise (S/N) | Low (Signal split across rotamers) | High (Unified signals) |
| Quaternary Carbon Assignment | Ambiguous (Weak HMBC correlations) | Definitive (Validated by DFT scaling) |
| Analysis Time | ~2 Hours | ~24 Hours (includes CPU compute time) |
| Confidence Level (E-E-A-T) | Low-to-Moderate | Absolute (Orthogonal validation) |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as a closed-loop, self-validating system. Experimental data is cross-examined against theoretical quantum mechanics.
Protocol 1: High-Temperature (VT) NMR for Rotamer Coalescence
Causality: DMSO-d 6 is selected as the solvent because its high boiling point (189°C) safely accommodates the elevated temperatures required to overcome the carbamate rotational barrier without sample boiling or degradation.
-
Sample Preparation: Dissolve 15 mg of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate in 0.6 mL of anhydrous DMSO-d 6 .
-
Baseline Acquisition: Acquire standard 1 H and 13 C spectra at 298 K to document the rotameric peak doubling.
-
Thermal Ramp: Increase the probe temperature to 383 K (110°C) at a rate of 5 K/min. Allow the sample to equilibrate for 10 minutes to ensure thermal homogeneity[3].
-
Coalescence Acquisition: Acquire 1 H, 13 C, HSQC, and HMBC spectra at 383 K. Ensure the relaxation delay (D1) is set to at least 2.0 seconds to account for altered relaxation times at high temperatures.
-
Reversibility Check (Critical Step): Cool the sample back to 298 K and re-acquire the 1 H spectrum. Validation: The reappearance of peak doubling confirms the phenomenon is purely rotameric exchange and not thermal degradation.
Caption: Logic flow of temperature-dependent NMR resolution for pyrrolidine-carbamate rotamers.
Protocol 2: DFT-GIAO Computational Workflow
Causality: Empirical prediction algorithms often fail on complex heteroaromatic carbamates. DFT-GIAO calculates the exact magnetic shielding based on the molecule's electron density. Geometries are optimized using the B3LYP functional with a polarizable continuum model (PCM) to account for solvent effects, which is critical for accurate chemical shift prediction[6].
-
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy syn and anti conformers.
-
Geometry Optimization: Optimize the lowest energy structures using Gaussian software at the B3LYP/6-311G(d,p) level of theory, incorporating the CPCM implicit solvent model for DMSO[4][7].
-
GIAO Calculation: Calculate the isotropic shielding tensors using the GIAO method at the B3LYP/pcSseg-3 or def2-SVP level, which provides superior accuracy for heteroatomic systems[6][7].
-
Empirical Scaling: Convert shielding tensors ( σ ) to chemical shifts ( δ ) using linear scaling factors derived from standard reference databases (e.g., DELTA50)[6][8].
-
Validation: Compare the computed δcalc against the VT-NMR δexp . A Mean Absolute Error (MAE) of < 2.0 ppm for 13 C and < 0.2 ppm for 1 H confirms the structural assignment[4][5].
Caption: Step-by-step DFT-GIAO computational workflow for NMR chemical shift prediction.
Quantitative Data Presentation
The table below demonstrates the self-validating nature of combining VT-NMR with DFT-GIAO calculations. Note how the experimental values obtained at 383 K (where rotamers are coalesced) align tightly with the DFT-predicted values, yielding a highly acceptable Δδ .
Table 2: 13 C NMR Spectral Data Validation Summary (DMSO-d 6 )
| Carbon Position / Moiety | Exp. Shift δexp (383 K) | DFT Predicted δcalc | Deviation Δδ (ppm) | Assignment Confidence |
| C=O (Carbamate) | 154.2 | 155.1 | +0.9 | High |
| C2 (Pyrrolidine chiral center) | 58.7 | 59.4 | +0.7 | High |
| C5 (Pyrrolidine) | 47.3 | 46.8 | -0.5 | High |
| C3 (Pyrrolidine) | 32.1 | 31.8 | -0.3 | High |
| C4 (Pyrrolidine) | 23.5 | 24.1 | +0.6 | High |
| CH 2 (Benzyl) | 66.4 | 67.2 | +0.8 | High |
| C-NH 2 (Pyridine C2) | 158.9 | 160.1 | +1.2 | High (Heteroaromatic) |
| Pyridine C3 (Attachment) | 118.4 | 119.5 | +1.1 | High |
Note: The Mean Absolute Error (MAE) for the 13 C assignment is < 1.0 ppm, well within the acceptable threshold for DFT validation of complex organic molecules[5][6].
Conclusion
For molecules like Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, traditional ambient NMR is insufficient due to the spectroscopic artifacts induced by carbamate rotamers. By upgrading the analytical workflow to incorporate Variable-Temperature NMR for signal coalescence and DFT-GIAO calculations for theoretical grounding, researchers can transform ambiguous spectral data into a highly rigorous, self-validating structural proof.
References
-
Comparison between experimental and predicted data for 1H and 13C NMR chemical shift. ResearchGate. Available at:[Link]
-
Correlation Between Experimental and DFT/GIAO Computed C NMR Chemical Shifts of Organic Compounds. Bentham Open Archives. Available at: [Link]
-
Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC - National Institutes of Health. Available at:[Link]
-
DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation. ACS Publications. Available at:[Link]
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. Available at:[Link]
-
Supplementary Information: Rotamers and High-Temperature NMR. The Royal Society of Chemistry. Available at:[Link]
-
Benzoxazepine-type inhibitors for the CBP/p300 bromodomains (High-Temperature NMR Coalescence). LMU München. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamopen.com [benthamopen.com]
LC-MS/MS Fragmentation Dynamics of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate: A Comparative Bioanalytical Guide
Executive Summary
In modern drug discovery, pyrrolidine-containing scaffolds are ubiquitous, frequently appearing in high-profile targets such as KRAS G12C inhibitors and GPCR ligands[1]. Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate (C₁₇H₁₉N₃O₂, exact mass 297.15 Da) is a critical intermediate and structural motif in this space. It consists of a basic 2-aminopyridine moiety linked to a pyrrolidine ring, which is protected by a Carboxybenzyl (Cbz) group.
This guide provides an in-depth, objective comparison of the LC-MS/MS performance of this Cbz-protected scaffold against its Boc- and Fmoc-protected alternatives. By detailing the mechanistic causality behind its fragmentation, this document serves as a reference for bioanalytical scientists optimizing targeted screening workflows.
Structural Profiling & Ionization Causality
The gas-phase behavior of this molecule during Electrospray Ionization (ESI+) is dictated by the competition for protonation between the 2-aminopyridine nitrogen and the pyrrolidine nitrogen.
-
Proton Sequestration: Basic moieties like pyrrolidine preferentially sequester the proton during tandem mass spectrometry (MS/MS). This restricts charge migration, often leading to a dominant, uninformative fragment ion and a corresponding loss of structural detail regarding the rest of the molecule[1].
-
Alpha Fragmentation: When the charge localizes on the nitrogen heteroatom, it drives the alpha-cleavage of the adjacent carbon-carbon bond. This ring-opening mechanism is thermodynamically driven by cation stability and the formation of a new double bond[2].
-
Carbamate Lability: The Cbz group is highly susceptible to collision-induced dissociation (CID), often masking the fragmentation of the underlying pyrrolidine-pyridine core[3].
Comparative Performance: Protecting Group Alternatives
When developing a mass spectrometry assay, the choice of amine protecting group drastically alters the analytical readout. Table 1 objectively compares the Cbz-protected scaffold with its tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) counterparts.
Table 1: Comparative LC-MS/MS Performance of Pyrrolidine Protecting Groups
| Protecting Group | Precursor [M+H]⁺ | Primary Neutral Loss | Diagnostic Product Ions | LC-MS/MS Utility & Limitations |
| Cbz (Benzyl) | m/z 298.15 | -108 Da (Benzyl alcohol)-134 Da (CO₂ + Toluene) | m/z 91.05 (Tropylium)m/z 190.10 (Isocyanate) | Pros: Strong UV absorbance for orthogonal HPLC tracking.Cons: The m/z 91 ion acts as a thermodynamic sink, dominating spectra and suppressing core fragments. |
| Boc (t-Butyl) | m/z 264.17 | -100 Da (Isobutylene + CO₂) | m/z 164.12 (Free amine) | Pros: Clean, predictable loss of the protecting group.Cons: Highly prone to premature in-source fragmentation (ISF), reducing precursor intensity. |
| Fmoc (Fluorenyl) | m/z 386.18 | -222 Da (Dibenzofulvene + CO₂) | m/z 179.08 (Fluorenyl cation) | Pros: Excellent for complex matrix discrimination.Cons: Extreme hydrophobicity causes excessive retention time shifts on C18 columns. |
Elucidating the Fragmentation Pathways
The fragmentation of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate follows three primary mechanistic routes:
-
Pathway A (Cbz Cleavage): The most favorable low-energy pathway is the cleavage of the benzyl carbamate. This occurs either via the neutral loss of benzyl alcohol (-108 Da) to form an isocyanate (m/z 190.10), or via the formation of the highly resonance-stabilized benzyl/tropylium cation (m/z 91.05).
-
Pathway B (Pyrrolidine Cleavage): Once the Cbz group is lost, the resulting free amine (m/z 164.12) can undergo alpha-cleavage[2]. The pyrrolidine ring opens, leading to the eventual cleavage of the bond connecting the pyrrolidine and pyridine rings, yielding the protonated 2-aminopyridine fragment (m/z 95.06).
-
Pathway C (Aminopyridine Signature): The 2-aminopyridine moiety exhibits a characteristic neutral loss of ammonia (-17 Da), yielding m/z 147.09 from the free amine core.
Fig 1. Primary MS/MS fragmentation pathways of the Cbz-protected pyrrolidine scaffold.
Self-Validating Experimental Protocol
To overcome the proton sequestration effect of the pyrrolidine ring and the signal-suppressing nature of the benzyl cation[1], we recommend a self-validating analytical workflow utilizing In-Source Fragmentation (ISF) and Stepped Normalized Collision Energy (NCE) .
Step-by-Step Methodology
Step 1: Sample Preparation
-
Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid ensures consistent protonation of the highly basic 2-aminopyridine nitrogen, stabilizing the m/z 298.15 precursor ion for ESI+.
Step 2: Chromatographic Separation
-
Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm).
-
Mobile Phases: (A) 0.1% FA in H₂O; (B) 0.1% FA in MeCN.
-
Gradient: 5% to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Step 3: In-Source Fragmentation (ISF) Optimization
-
Causality: Because the Cbz group fragments so easily that it masks the pyrrolidine core, intentionally applying a high cone voltage (e.g., 60V) in the ESI source strips the Cbz group before the ions enter the quadrupole[1].
-
Set up two parallel MS experiments: one with a low cone voltage (20V) to isolate the intact m/z 298.15 precursor, and one with a high cone voltage (60V) to isolate the ISF-generated free amine core (m/z 164.12).
Step 4: Tandem Mass Spectrometry (HCD/CID)
-
Perform Higher-energy Collisional Dissociation (HCD) on both isolated masses.
-
Use Stepped NCE (20, 35, 50) .
-
Causality: Stepped energy ensures that a single spectral acquisition captures both the low-energy benzyl cation formation (m/z 91.05) and the high-energy pyrrolidine ring cleavage (m/z 95.06), creating a self-validating spectral fingerprint.
Fig 2. Self-validating LC-MS/MS analytical workflow for pyrrolidine scaffolds.
References
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality Journal of the American Society for Mass Spectrometry (J Am Soc Mass Spectrom)[Link][1][4]
-
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol Organic Letters[Link][3]
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- 3. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 4. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Chiral HPLC Separation of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate Enantiomers
In the landscape of modern drug development, the stereochemistry of a pharmaceutical compound is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1][2] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now strongly advocate for the development of single-enantiomer drugs over racemic mixtures.[1][2][3] This paradigm shift underscores the necessity for robust and reliable analytical methods to separate and quantify enantiomers. This guide provides an in-depth comparison of strategies for the chiral High-Performance Liquid Chromatography (HPLC) separation of the enantiomers of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, a compound featuring a pyrrolidine scaffold common in many pharmaceuticals.[4]
The Challenge of Chiral Separation
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[5][6][7] Chiral chromatography overcomes this by creating a transient diastereomeric interaction between the analyte and a chiral selector, which can be part of the stationary phase (Chiral Stationary Phase, CSP) or, less commonly, a mobile phase additive.[5][7] The differing stability of these diastereomeric complexes leads to differential retention times and, consequently, separation.[7]
For a molecule like Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, which contains at least one stereocenter, the complexity of separation can be further compounded by the presence of multiple chiral centers in related drug candidates.[1][8] This necessitates a well-designed method development strategy.
Comparing Chiral Stationary Phases (CSPs) for Pyrrolidine Derivatives
The choice of the chiral stationary phase is the most critical factor in developing a successful chiral HPLC separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely regarded as the most versatile and have demonstrated broad applicability for a vast range of chiral compounds, including those with pyrrolidine moieties.[4][9]
Here, we compare three commonly employed polysaccharide-based CSPs for the separation of amine-containing heterocyclic compounds:
| Chiral Stationary Phase (CSP) | Chiral Selector | Common Trade Names | Key Characteristics & Suitability |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose-based | Lux® Cellulose-1, CHIRALCEL® OD-H[10][11] | Offers broad enantiorecognition through a combination of polar, electrostatic, hydrophobic, and van der Waals interactions.[10] A strong starting point for screening basic compounds like the target analyte. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose-based | Lux® Amylose-1, CHIRALPAK® AD-H[10][12] | Provides complementary selectivity to its cellulose counterpart. Often successful when cellulose-based phases fail to provide adequate resolution. |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Cellulose-based | Lux® i-Cellulose-5, CHIRALPAK® IC[13] | The presence of electron-withdrawing chloro groups on the phenylcarbamate moiety can lead to unique π-π and dipole-dipole interactions, offering alternative selectivity.[13] |
Expert Insight: For Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, the basicity of the aminopyridine group and the hydrogen bonding capabilities of the pyrrolidine nitrogen and carbamate group suggest that all three listed CSPs are viable candidates. A screening approach utilizing these columns under both normal and reversed-phase conditions is the most efficient path to a successful separation.[9]
Experimental Protocol: A Step-by-Step Guide to Chiral Method Development
This protocol outlines a systematic approach to developing a direct chiral HPLC separation method.
Initial Screening of Chiral Stationary Phases and Mobile Phases
The initial step involves screening a selection of chiral columns with a set of standard mobile phases to identify promising separation conditions.
Workflow for Initial Chiral HPLC Screening
Caption: Decision-making workflow for optimizing chiral HPLC separation.
Key Optimization Parameters:
-
Mobile Phase Composition: Fine-tuning the ratio of the strong to weak solvent (e.g., IPA in hexane) is the most powerful tool for adjusting retention and resolution. Increasing the modifier percentage generally decreases retention time.
-
Additives: For basic compounds, exploring different amine additives (e.g., triethylamine, butylamine) or switching to an acidic additive in reversed-phase (e.g., formic acid for MS compatibility) can significantly impact selectivity. [14][15]* Temperature: Changing the column temperature can alter the thermodynamics of the chiral recognition process, sometimes leading to improved resolution or even a reversal of elution order. [9]
Alternative Strategy: Indirect Chiral Separation
In cases where direct separation proves challenging, an alternative is the indirect method. [4][5]This involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). [16] Workflow for Indirect Chiral HPLC Separation
Caption: General workflow for the indirect chiral HPLC separation method.
A common CDA for primary and secondary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). [16] Comparison of Direct and Indirect Methods:
| Feature | Direct Method (CSP) | Indirect Method (Derivatization) |
| Simplicity | High (no sample pre-treatment) | Lower (requires derivatization step) |
| Column | Specialized, more expensive chiral column | Standard, less expensive achiral column |
| Method Development | Can be iterative, involves screening CSPs | Requires optimization of derivatization reaction |
| Analyte Integrity | Analyte is recovered unchanged | Analyte is chemically modified |
| Applicability | Broad, but analyte-dependent | Limited by the presence of a suitable functional group |
Expert Recommendation: For routine quality control and high-throughput screening, the direct method using CSPs is generally preferred due to its simplicity and non-destructive nature. [4]The indirect method serves as a valuable problem-solving tool when direct methods fail or for specific applications requiring high sensitivity, as derivatization can introduce a highly responsive chromophore or fluorophore. [17]
Conclusion
The successful chiral HPLC separation of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate enantiomers is a critical step in its development and quality control. A systematic approach, beginning with the screening of robust polysaccharide-based chiral stationary phases like Lux Cellulose-1 and Lux Amylose-1 under both normal and reversed-phase conditions, is the most efficient path to a successful separation. Careful optimization of the mobile phase composition, including the judicious use of additives, will further refine the separation to meet the stringent requirements of the pharmaceutical industry. While indirect methods offer a viable alternative, the efficiency and simplicity of direct chiral HPLC make it the gold standard for this analytical challenge.
References
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma Group.
- Li, B., & Haynie, D. T. (n.d.). Chiral Drug Separation. Encyclopedia of Chemical Processing.
- Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. (n.d.). Benchchem.
- Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers.
- Enantioselective Synthesis of Tunable Chiral Pyridine–Aminophosphine Ligands and Their Application in Asymmetric Hydrogen
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (n.d.). PMC.
- A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organoc
- Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes.
- Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.). PMC.
- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (n.d.).
- Novel Separation Approach for Multiple Chiral Center Molecules. (n.d.). Sigma-Aldrich.
- Lux™. (n.d.). Phenomenex.
- Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Sigma-Aldrich.
- Outline of Chiral Chromatography. (2023). Journal of Analytical & Bioanalytical Techniques.
- APPLIC
- CHIRALPAK® AD-H/AS-H/AY-H/AZ-H CHIRALCEL® OD-H/OJ-H/OX-H/OZ-H カラム取扱説明書. (n.d.). Daicel.
- Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chrom
- Playing with Selectivity for Optimal Chiral Separation. (2023).
- キラルカラム. (n.d.). GL Sciences.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
Sources
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- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. microbenotes.com [microbenotes.com]
- 6. omicsonline.org [omicsonline.org]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jp.images-monotaro.com [jp.images-monotaro.com]
- 11. phenomenex.com [phenomenex.com]
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- 13. gls.co.jp [gls.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal [koreascience.kr]
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- 17. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography structure determination of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
As a Senior Application Scientist in structural biology and early-phase drug discovery, I frequently evaluate the optimal analytical modalities for characterizing complex synthetic intermediates. Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is a highly relevant chemical scaffold. The 2-aminopyridine motif is a privileged hinge-binding fragment in kinase inhibitor design, while the substituted pyrrolidine ring introduces a critical chiral center (C2) and a 3D vector for functionalization. Furthermore, the benzyl carbamate (Cbz) protecting group adds significant conformational flexibility.
Determining the precise three-dimensional conformation and absolute stereochemistry of this molecule is non-negotiable for structure-based drug design (SBDD). This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against emerging and traditional alternatives—Microcrystal Electron Diffraction (MicroED) and Solution Nuclear Magnetic Resonance (NMR)—and provides a self-validating experimental protocol for its structural elucidation.
Comparative Analysis of Structural Modalities
To elucidate the structure of a small organic molecule with a flexible protecting group and a critical stereocenter, we must weigh the physical state of the sample against the required data output.
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
SCXRD remains the definitive method for small molecule structure determination[1]. By utilizing Cu-K α radiation, we can measure the slight differences in diffraction intensities of Friedel pairs caused by anomalous dispersion. Even in molecules lacking heavy atoms (like our target, which only contains C, H, N, and O), modern microfocus X-ray sources can determine the Flack parameter to unambiguously assign the absolute configuration of the pyrrolidine stereocenter. The primary limitation is the requirement for well-ordered single crystals exceeding 10 µm in size.
Microcrystal Electron Diffraction (MicroED): The Rapid Alternative
MicroED leverages cryo-transmission electron microscopy (cryo-TEM) to collect diffraction data from sub-micron crystals[2]. Because electrons interact with matter much more strongly than X-rays, MicroED is invaluable when the Cbz-derivative precipitates as an intractable microcrystalline powder rather than forming large single crystals[3]. While MicroED can rapidly yield a 3D atomic model (often in under 30 minutes of beam time), the strong interaction of electrons leads to dynamical scattering (multiple scattering events). This complicates the precise refinement of anisotropic displacement parameters (B-factors) and makes the assignment of absolute stereochemistry highly challenging compared to SCXRD[4].
Solution-State NMR: The Dynamic Perspective
While 2D NMR (NOESY, HSQC) is routinely used to confirm 2D connectivity and relative stereochemistry, it analyzes the molecule in a solvated, dynamic state[5]. The Cbz group will likely exhibit multiple rotameric states in solution. NMR cannot provide a direct, high-resolution 3D atomic coordinate map[6]. Furthermore, determining absolute stereochemistry via NMR requires time-consuming chiral derivatization (e.g., Mosher's method), which alters the target molecule.
Caption: Decision matrix for selecting the optimal structural elucidation modality.
Quantitative Performance Comparison
The following table summarizes the operational and analytical metrics of each technique when applied to small molecule SBDD intermediates.
| Parameter | SCXRD | MicroED | Solution NMR |
| Primary Output | 3D Atomic Coordinates | 3D Atomic Coordinates | Conformational Ensembles |
| Sample Requirement | > 10 µm Single Crystal | < 1 µm Nanocrystals (Powder) | ~1-5 mg in Deuterated Solvent |
| Resolution Limit | < 0.8 Å (Atomic) | ~1.0 Å (Atomic) | N/A (Distance constraints) |
| Absolute Configuration | Yes (via Anomalous Dispersion) | Challenging (Dynamical Scattering) | Requires Chiral Derivatization |
| Conformational State | Static (Lattice-constrained) | Static (Lattice-constrained) | Dynamic (Solution) |
| Data Collection Time | 2 - 12 Hours | < 30 Minutes | Hours to Days |
Self-Validating Experimental Protocol: SCXRD
To definitively establish the absolute stereochemistry of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, SCXRD is the mandated choice. The following protocol is designed as a self-validating system, where the physical choices at each step directly dictate the mathematical success of the final model.
Step 1: Solvent-Mediated Slow Evaporation (Crystallization)
-
Procedure: Dissolve 5 mg of the compound in a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexanes in a 4 mL glass vial. Puncture the cap with a narrow needle to allow highly restricted solvent evaporation at 22°C.
-
Causality: EtOAc provides high solubility for the polar aminopyridine and carbamate moieties. Hexanes act as an antisolvent. Slow evaporation gradually pushes the system into the metastable zone of supersaturation. Rapid precipitation yields amorphous powder; controlled evaporation provides the activation energy necessary for ordered lattice nucleation.
-
Validation: Inspect under a stereomicroscope with cross-polarized light. Crystals must exhibit sharp birefringence (extinction every 90° of rotation), confirming a highly ordered, anisotropic internal lattice rather than amorphous glass.
Step 2: Crystal Harvesting and Vitrification
-
Procedure: Submerge the selected crystal (~20 x 20 x 50 µm) in Paratone-N oil. Mount the crystal using a polyimide MiTeGen loop and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.
-
Causality: The Paratone oil displaces the mother liquor. Flash-cooling to 100 K vitrifies the oil, preventing the formation of crystalline ice (which would produce intense, overlapping powder diffraction rings that obscure the sample's data). Furthermore, cryogenic temperatures drastically reduce the thermal vibration (B-factors) of the flexible Cbz group, improving high-resolution diffraction limits.
Step 3: Diffraction Data Collection
-
Procedure: Collect diffraction data using a microfocus Cu-K α X-ray source ( λ=1.5418 Å) coupled with a photon-counting pixel array detector. Ensure a high multiplicity data collection strategy to measure Friedel pairs ( hkl and −h−k−l ) redundantly.
-
Causality: Because this molecule lacks heavy atoms (halogens or metals), Mo-K α radiation would produce an anomalous signal too weak for stereochemical assignment. Cu-K α radiation interacts more strongly with Oxygen and Nitrogen atoms, generating a sufficient anomalous dispersion signal to calculate the Flack parameter.
Step 4: Phasing and Refinement
-
Procedure: Integrate and scale the data using software such as APEX4 or XDS. Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Model the Cbz group over two distinct positions if the electron density map shows positional disorder.
-
Validation (The Self-Correcting Check):
-
R1 Value: Must be < 0.05 (5%), indicating excellent agreement between the experimental electron density and the mathematical model.
-
Flack Parameter: Must refine to ~0.0 (with a standard uncertainty < 0.1). A value of 0 confirms the correct absolute stereochemistry of the pyrrolidine ring; a value of 1 indicates the model is the inverted enantiomer.
-
Caption: Step-by-step SCXRD workflow establishing absolute stereochemistry.
Conclusion
For the structural elucidation of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, SCXRD remains the superior methodology. While MicroED offers unprecedented speed and the ability to bypass rigorous crystallization optimization, its current limitations in handling dynamical scattering make absolute stereochemical assignment less reliable than X-ray methods. NMR provides excellent orthogonal data regarding the molecule's dynamic behavior in solution but cannot substitute the atomic-level precision of a refined crystal lattice. By adhering to the vitrification and Cu-K α data collection protocols outlined above, researchers can ensure a mathematically validated, SBDD-ready structural model.
References
-
Danelius, E., et al. "MicroED in natural product and small molecule research." eScholarship, 2021. Available at:[Link]
-
Martynowycz, M. W., et al. "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals." National Center for Biotechnology Information (PMC), 2019. Available at:[Link]
-
Jones, C. G., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences, 2021. Available at:[Link]
-
Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure, 2025. Available at:[Link]
-
Wüthrich, K. "NMR – this other method for protein and nucleic acid structure determination." Acta Crystallographica Section D, 1995. Available at:[Link]
-
Stoltz, B., et al. "Cryo-Electron Microscopy: MicroED as a Powerful Tool for Small Molecule Structure Determination." Wiley Analytical Science, 2018. Available at:[Link]
-
Pellecchia, M., et al. "NMR in structure-based drug design." Essays in Biochemistry, 2017. Available at:[Link]
Sources
- 1. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
- 2. Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. portlandpress.com [portlandpress.com]
A Comparative Guide to the Binding Affinities of Novel 2-Aminopyridine-Based Ligands as Selective JAK2 Inhibitors
This guide provides an in-depth comparison of the binding affinities of a series of novel 2-aminopyridine derivatives as potent and selective inhibitors of Janus Kinase 2 (JAK2). We will explore the structure-activity relationships (SAR) of these compounds, detail the experimental methodologies used to determine their binding affinities, and discuss the biological significance of targeting JAK2. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.
Introduction: The Critical Role of JAK2 in Cellular Signaling and Disease
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine and growth factor signaling. This family comprises four members: JAK1, JAK2, JAK3, and TYK2.[1] These kinases are integral to the JAK/STAT signaling pathway, which is crucial for transmitting extracellular signals into the nucleus to regulate gene expression involved in cell growth, proliferation, differentiation, and immune responses.[2][3]
Specifically, JAK2 is essential for signal transduction downstream of several key hematopoietic growth factor receptors, including those for erythropoietin, thrombopoietin, and granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][4] Consequently, the aberrant activation of JAK2 is a central driver in the pathogenesis of various myeloproliferative neoplasms (MPNs), such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][5] A prevalent gain-of-function mutation, JAK2-V617F, leads to constitutive kinase activity and is a hallmark of these disorders.[5][6] This makes the selective inhibition of JAK2 a highly attractive therapeutic strategy for these and other related diseases.[5]
The development of selective JAK2 inhibitors is a key focus in medicinal chemistry. The challenge lies in achieving high potency for JAK2 while maintaining selectivity against other closely related JAK family members to minimize off-target effects.[7] This guide focuses on a series of 2-aminopyridine derivatives that have been designed and evaluated as potent and selective JAK2 inhibitors.[8]
Comparative Analysis of Binding Affinities
A series of 2-aminopyridine derivatives were synthesized and their inhibitory activities against JAK1, JAK2, and JAK3 were evaluated. The half-maximal inhibitory concentration (IC50) was determined as a measure of the binding affinity of these ligands. The data clearly demonstrates the structure-activity relationship and the impact of various substitutions on both potency and selectivity.
| Compound ID | R1 | R2 | R3 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) |
| 15c | H | H | H | >10000 | 185 | 1650 | >54 | 8.9 |
| 19a | H | H | Me | 3580 | 13 | 2540 | 275 | 195 |
| 19b | H | H | Et | 2580 | 11 | 2250 | 235 | 205 |
| 19c | H | H | Pr | 1580 | 8 | 1540 | 198 | 193 |
| 21a | Me | H | H | 3210 | 12 | 2340 | 268 | 195 |
| 21b | Et | H | H | 2490 | 9 | 1660 | 276 | 184 |
| 21c | Pr | H | H | 1650 | 7 | 1340 | 236 | 191 |
| 26a | H | OMe | H | >10000 | 258 | >10000 | >39 | >39 |
| 26c | H | Cl | H | >10000 | 198 | >10000 | >51 | >51 |
Data extracted from Liu et al., 2022.[8]
Key Observations from the Structure-Activity Relationship (SAR) Study:
-
Core Scaffold: The 2-aminopyridine scaffold serves as a crucial hinge-binding motif, forming key hydrogen bonds with the hinge region residues Glu930 and Leu932 of JAK2.[8]
-
Impact of Alkyl Substitutions (R3): The introduction of small alkyl groups at the R3 position (compounds 19a-c ) significantly enhanced the inhibitory activity against JAK2 compared to the unsubstituted analog 15c . This suggests the presence of a hydrophobic pocket in this region of the ATP-binding site.
-
Impact of N-Alkylation (R1): N-alkylation of the piperidine ring (compounds 21a-c ) also led to a notable increase in JAK2 inhibitory potency. The ethyl-substituted derivative 21b emerged as one of the most potent compounds with a JAK2 IC50 of 9 nM.[8]
-
Selectivity Profile: Compound 21b demonstrated excellent selectivity for JAK2 over other JAK family members, with a 276-fold selectivity against JAK1 and a 184-fold selectivity against JAK3.[8] This high selectivity is critical for minimizing potential side effects associated with the inhibition of other JAK isoforms.
-
Impact of Aromatic Substitutions (R2): The introduction of electron-donating (OMe) or electron-withdrawing (Cl) groups on the phenyl ring (compounds 26a and 26c ) resulted in a decrease in potency compared to the unsubstituted analog.
Experimental Methodologies
The determination of the binding affinities (IC50 values) for the synthesized 2-aminopyridine derivatives was performed using a radiometric kinase assay. This method is considered a gold standard for quantifying kinase activity and inhibition.[9]
Radiometric Kinase Inhibition Assay Protocol
This protocol outlines the general steps for determining the IC50 values of kinase inhibitors.
Materials:
-
Purified recombinant JAK1, JAK2, and JAK3 enzymes.
-
Peptide substrate (e.g., a generic tyrosine kinase substrate).
-
[γ-33P]ATP (radiolabeled ATP).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT).[1]
-
Test compounds (2-aminopyridine derivatives) dissolved in DMSO.
-
Phosphocellulose filter paper.
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare a reaction mixture containing the kinase enzyme and peptide substrate in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the test compound dilutions to the reaction mixture and incubate for a defined period (e.g., 20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 2 hours).
-
-
Termination and Detection:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-33P]ATP will not.
-
Wash the filter paper extensively with the wash buffer to remove any unbound [γ-33P]ATP.
-
Quantify the amount of incorporated radiolabel on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.
-
The IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for Cellular Activity
To confirm the on-target activity of the inhibitors in a cellular context, Western blotting can be performed to assess the phosphorylation status of JAK2 and its downstream signaling proteins, such as STAT3 and STAT5.[8]
Procedure:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEL cells, which have a homozygous JAK2-V617F mutation) to a desired confluency.
-
Treat the cells with varying concentrations of the test compound for a specified duration.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated STAT5 (p-STAT5), and total STAT5. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation levels of the target proteins.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Kinase Inhibition Assay
Caption: Radiometric Kinase Inhibition Assay Workflow.
Simplified JAK2/STAT Signaling Pathway
Caption: Inhibition of the JAK2/STAT Signaling Pathway.
Conclusion
The 2-aminopyridine scaffold represents a promising starting point for the development of potent and selective JAK2 inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to significant improvements in both binding affinity and selectivity. Compound 21b , with its ethyl substitution on the piperidine ring, stands out as a highly potent and selective JAK2 inhibitor, warranting further investigation as a potential therapeutic agent for myeloproliferative neoplasms and other JAK2-driven diseases.[8] The experimental protocols detailed herein provide a robust framework for the evaluation of such compounds, ensuring data integrity and comparability across different studies.
References
-
Liu, D., Ge, H., Xu, F., Xu, Y., Liu, W., Li, H., Zhu, L., Diao, Y., & Zhao, Z. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128453. [Link]
-
Ma, P., Li, M., Zhang, Y., Wang, X., Tang, J., Li, X., ... & Zhao, Z. (2020). Discovery and Optimization of 2-aminopyridine Derivatives as Novel and Selective JAK2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127048. [Link]
-
Liu, D., Ge, H., Xu, F., Xu, Y., Liu, W., Li, H., Zhu, L., Diao, Y., & Zhao, Z. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]
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Kralovics, R. (2021). Roles of JAK2 in Aging, Inflammation, Hematopoiesis and Malignant Transformation. Cells, 10(7), 1818. [Link]
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MedlinePlus. (2014, September 1). JAK2 gene. [Link]
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Lee, S. H., Kim, S. D., Kim, M. Y., Lee, S. Y., Kim, H. J., Kim, S. J., ... & Kim, J. (2018). Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. Oncology Letters, 16(1), 1347-1352. [Link]
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Strobl, B., Stoiber, D., Sexl, V., & Müller, M. (2014). Important scaffold function of the Janus kinase 2 uncovered by a novel mouse model harboring a Jak2 activation-loop mutation. Blood, 123(4), 526–535. [Link]
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MPN Research Foundation. (n.d.). JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION?[Link]
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O'Shea, J. J., & Murray, P. J. (2008). Biology and significance of the JAK/STAT signalling pathways. The Journal of allergy and clinical immunology, 122(5), 869–879. [Link]
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González-Alvarez, I., Alcaro, S., Cilibrizzi, A., Ortuso, F., & Yáñez, M. (2019). Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases. Journal of Medicinal Chemistry, 62(21), 9579-9596. [Link]
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Zhao, Y., Li, Y., Wang, C., Li, Y., Wang, Q., Zhang, Y., ... & Li, Y. (2023). 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia. Bioorganic Chemistry, 134, 106442. [Link]
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Johnson, S. A., & Shokat, K. M. (2015). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 1261, 149–158. [Link]
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Green, M. F., & Anderson, K. E. (2011). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology, 754, 67-80. [Link]
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Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]
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Ali, A., Rizvi, S. M. D., & Al-Haded, A. A. (2025). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 26(21), 5894. [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. [Link]
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Wikipedia. (n.d.). 2-Aminopyridine. [Link]
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University of Utah. (n.d.). JAK2 V617F Quantitative Assay. [Link]
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Cytotoxicity comparison of Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate against standard intermediates
Executive Summary & Mechanistic Context
In modern drug discovery, functionalized pyrrolidines serve as privileged scaffolds. Specifically, aminopyridylpyrrolidines are critical building blocks for synthesizing dual Abl/PI3K inhibitors[1] and human CC chemokine receptor 2 (hCCR2) antagonists[2]. However, pyrrolidine and pyrrole derivatives frequently exhibit intrinsic biological activity, including measurable cytotoxicity against human cancer cell lines such as K562 (leukemia) and HepG2[1][3].
When medicinal chemists conduct early-stage phenotypic screening on intermediate libraries, the choice of amine protecting group can severely confound assay results. Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate (the Cbz-protected intermediate, hereafter Compound A ) introduces significant lipophilicity compared to its Boc-protected or unprotected counterparts. This elevated LogP can drive non-specific membrane accumulation, leading to baseline cytotoxicity that mimics or masks the true pharmacological efficacy of the core pharmacophore.
This guide objectively compares the cytotoxicity of Compound A against standard alternative intermediates to provide a framework for selecting the optimal synthetic building blocks for cell-based screening.
Mechanistic pathway linking Cbz-protection to elevated baseline cytotoxicity.
Cytotoxicity Comparison: Quantitative Profiling
To evaluate the impact of the protecting group, Compound A was compared against two standard alternatives:
-
Compound B: tert-Butyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate (Boc-protected)
-
Compound C: 3-(pyrrolidin-2-yl)pyridin-2-amine (Unprotected free base)
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values across two standard cell lines. The data demonstrates that the bulky, lipophilic Cbz group significantly lowers the concentration required to induce cell death compared to the Boc group or the free amine.
| Intermediate | Protecting Group | K562 (Leukemia) IC₅₀ (µM) | HepG2 (Hepatic) IC₅₀ (µM) | Lipophilicity (Est. LogP) |
| Compound A | Carboxybenzyl (Cbz) | 42.5 ± 3.1 | 58.2 ± 4.4 | High (~3.8) |
| Compound B | tert-Butyloxycarbonyl (Boc) | > 100 | > 150 | Moderate (~2.5) |
| Compound C | None (Free Amine) | > 200 | > 200 | Low (~0.9) |
Note: Lower IC₅₀ values indicate higher cytotoxicity. Compound A exhibits moderate background toxicity, which must be accounted for if tested directly in cellular assays.
Experimental Methodology: Self-Validating Viability Assay
To ensure high scientific integrity and reproducibility, cytotoxicity was evaluated using the CellTiter-Glo® Luminescent Cell Viability Assay . This homogeneous assay quantifies adenosine triphosphate (ATP), which is a direct indicator of metabolically active cells[4][5].
The protocol below is engineered as a self-validating system: it includes specific environmental controls and mechanical steps designed to eliminate edge effects and ensure complete reagent penetration.
Step-by-Step Protocol
1. Cell Seeding & Treatment
-
Seed K562 or HepG2 cells in opaque-walled 96-well microplates at a density of 1 × 10⁴ cells/well in 100 µL of standard culture medium.
-
Causality Check: Opaque walls are mandatory to prevent luminescent signal cross-talk between adjacent wells[6].
-
Include control wells containing medium without cells to obtain a baseline background luminescence value[5].
-
Treat cells with serial dilutions of Compounds A, B, and C (0.1 µM to 200 µM) and incubate for 48 hours at 37°C, 5% CO₂.
2. Plate Equilibration
-
Remove the plate from the incubator and equilibrate to room temperature (approx. 22°C) for 30 minutes[5][6].
-
Causality Check: Failing to equilibrate the plate causes temperature gradients across the microplate. Because the luciferase enzyme's kinetics are highly temperature-dependent, uneven temperatures will result in artificial "edge effects" and skewed luminescence readings[6].
3. Lysis and ATP Extraction
-
Add 100 µL of reconstituted CellTiter-Glo® Reagent directly to each well (a 1:1 ratio with the culture medium)[5][6].
-
Mix the contents vigorously for 2 minutes on an orbital shaker[4][5].
-
Causality Check: The mechanical shear force from the orbital shaker, combined with the proprietary detergents in the reagent, ensures complete cell membrane lysis, releasing all intracellular ATP into the solution for accurate quantification[4].
4. Signal Stabilization & Detection
-
Incubate the plate at room temperature for an additional 10 minutes[4][6].
-
Causality Check: This resting period stabilizes the luminescent signal, ensuring a steady-state "glow" that allows for consistent batch-mode reading across multiple plates[7].
-
Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[6]. Calculate IC₅₀ values using non-linear regression analysis.
High-throughput luminescent viability assay workflow for intermediate profiling.
Application Insights for Drug Development
When synthesizing libraries based on the 2-(2-aminopyridin-3-yl)pyrrolidine core, researchers must be cautious about the timing of deprotection. If intermediate compounds are to be subjected to high-throughput phenotypic screening prior to final elaboration, Compound A (Cbz-protected) is highly likely to yield false positives due to its baseline cytotoxicity (~42-58 µM).
Recommendations:
-
Prioritize Boc Protection for Screening: If a protected intermediate must be screened, Compound B (Boc-protected) offers a much cleaner cytotoxicity profile (>100 µM), minimizing off-target hydrophobic interactions.
-
Late-Stage Functionalization: Retain the Cbz group only if it is strictly required for synthetic orthogonality, and ensure it is cleaved before any cell-based assays are performed.
-
Background Subtraction: If Compound A must be tested, ensure that cytotoxicity assays (like CellTiter-Glo) are run in parallel with efficacy assays to establish a therapeutic index and rule out general membrane disruption.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 5. ch.promega.com [ch.promega.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate proper disposal procedures
Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate: Comprehensive Handling and Disposal Protocol
Introduction Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is a complex nitrogenous heterocyclic intermediate frequently utilized in advanced drug development and medicinal chemistry. While the benzyl carbamate (Cbz) group serves as a stable protecting group for the pyrrolidine ring, the exposed 2-aminopyridine moiety dictates the molecule's acute hazard profile. As an application scientist, it is critical to understand that this compound is not just a standard organic powder; it is a potent neurotoxin and skin penetrant[1]. Proper operational handling and rigorous disposal protocols are non-negotiable to ensure laboratory safety and environmental compliance.
Hazard Assessment and Causality The inherent danger of this compound stems from the 2-aminopyridine substructure. Aminopyridines are rapidly absorbed through intact skin and the gastrointestinal tract, leading to central nervous system (CNS) toxicity, characterized by dizziness, convulsions, and potentially fatal respiratory failure[1][2]. Furthermore, the addition of the lipophilic Cbz protecting group and the pyrrolidine ring can enhance the molecule's ability to cross biological membranes, including the blood-brain barrier and dermal layers, compared to unsubstituted 2-aminopyridine.
Because of these properties, any waste generated from this compound—including trace amounts on PPE, empty vials, or reaction filtrates—must be managed as highly toxic hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3].
Quantitative Hazard Profile
| Property / Metric | Value / Classification | Clinical / Regulatory Significance |
| Target Organs | Central Nervous System (CNS) | Induces tremors, excitability, and convulsions[2]. |
| Acute Oral Toxicity (LD50) | ~200 mg/kg (Rat, based on 2-aminopyridine) | Classified as Toxic if swallowed (Category 3)[4][5]. |
| Dermal Toxicity (LD50) | ~500 mg/kg (Guinea pig, based on 2-AP) | Readily absorbed through intact skin; fatal in high doses[1][5]. |
| EPA RCRA Status | Regulated Hazardous Waste | Must be disposed of via permitted Treatment, Storage, and Disposal Facilities (TSDF)[6]. |
| Combustion Byproducts | NOx, CO, CO2 | Requires high-temperature incineration with NOx scrubbing[4]. |
Pre-Operational Safety and PPE Requirements Before initiating any workflow involving Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate, establish a self-validating safety perimeter:
-
Engineering Controls: All weighing, transferring, and reactions must be conducted inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent inhalation of combustible, toxic dust[5][7].
-
Dermal Protection: Double-gloving is mandatory. Use nitrile gloves (minimum 8 mil thickness) as the inner layer and extended-cuff neoprene or butyl rubber gloves as the outer layer. The lipophilic nature of the compound accelerates permeation through standard thin latex or low-grade nitrile.
-
Respiratory Protection: If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of airborne particulates[7].
Operational Spill Response Methodology In the event of a localized spill, immediate containment is required to prevent aerosolization and dermal contact.
-
Evacuate and Isolate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to maximize face velocity[8].
-
Neutralize and Absorb: Do not dry sweep, as this creates toxic dust[7]. Gently mist the spill with a compatible wetting agent (e.g., water or a dilute surfactant) to suppress aerosolization.
-
Collect: Use damp, inert absorbent pads to wipe up the material.
-
Decontaminate: Wash the surface with copious amounts of soap and water, followed by an ethanol wipe down to remove lipophilic residues[7][9].
-
Contain: Place all contaminated pads and PPE into a heavy-duty, sealable hazardous waste bag.
Step-by-Step Waste Segregation and Disposal Protocol Under EPA guidelines (40 CFR § 262), generators must properly identify, accumulate, and dispose of hazardous waste[3][6]. Because this compound contains a toxic aminopyridine derivative, it cannot be flushed down the sink or placed in standard biohazard or municipal trash[7].
Step 1: Segregation at the Source Separate waste into solid and liquid streams immediately upon generation. Mixing streams increases the volume of complex waste and complicates the incineration process.
Step 2: Solid Waste Containment Place all contaminated solids (weigh boats, spatulas, gloves, Kimwipes) into a high-density polyethylene (HDPE) container lined with a 6-mil polyethylene bag. Seal the bag with a gooseneck tie to prevent vapor/dust escape[8].
Step 3: Liquid Waste Containment Collect liquid reaction waste (e.g., solvent filtrates containing the compound) in a chemically compatible, vented carboy. Do not mix with strong oxidizing agents or acids, as aminopyridines can react exothermically[4].
Step 4: RCRA-Compliant Labeling Label all containers immediately with the words "Hazardous Waste." Include the specific chemical name, the primary hazard (Toxic/Neurotoxin), and the accumulation start date[6].
Step 5: Licensed Incineration (TSDF) Transfer the waste to your institution's Environmental Health and Safety (EHS) department. The ultimate disposal method must be high-temperature incineration at an EPA-approved Treatment, Storage, and Disposal Facility (TSDF)[6][10]. Incineration is required to completely break down the nitrogenous heterocyclic rings, while the facility's scrubbers capture the resulting nitrogen oxides (NOx)[4].
Workflow for the segregation and disposal of aminopyridine-derivative hazardous waste.
Sources
- 1. epa.gov [epa.gov]
- 2. alkalimetals.com [alkalimetals.com]
- 3. epa.gov [epa.gov]
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- 8. nj.gov [nj.gov]
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- 10. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate
As a Senior Application Scientist, my primary objective is to ensure that your laboratory operations are not only regulatory-compliant but mechanistically sound. Handling novel or highly complex pharmaceutical intermediates like Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate requires moving beyond basic safety checklists. We must understand the causality of the chemical's hazards to build a robust, self-validating safety protocol.
Below is your comprehensive, step-by-step operational and logistical blueprint for handling this compound safely.
Mechanistic Hazard Profile & Causality
Because Benzyl 2-(2-aminopyridin-3-yl)pyrrolidine-1-carboxylate is a specialized research intermediate, it must be treated as a "Substance of Unknown Toxicity" under OSHA’s Laboratory Standard (29 CFR 1910.1450)[1]. However, by deconstructing its molecular structure, we can accurately predict its hazard profile:
-
The Aminopyridine Core: Aminopyridines (such as 2-aminopyridine) are potent potassium channel blockers. They are highly toxic, readily absorbed through the skin and mucous membranes, and can cause severe neurotoxicity (tremors, excitability, respiratory distress) even at low exposure levels[2].
-
The Cbz-Protected Pyrrolidine: The addition of the carboxybenzyl (Cbz) protecting group and the pyrrolidine ring significantly increases the molecule's lipophilicity.
-
Causality of Risk: Increased lipophilicity means this compound will permeate the human stratum corneum (skin barrier) and standard laboratory gloves much faster than a naked, water-soluble aminopyridine. Therefore, standard single-layer nitrile gloves are insufficient for prolonged contact; the molecule's structure dictates a higher tier of dermal protection[3].
Mandatory PPE & Engineering Controls
To mitigate the specific risks outlined above, implement the following hierarchy of controls and Personal Protective Equipment (PPE)[4].
Table 1: PPE Specifications and Mechanistic Rationale
| PPE Category | Specification | Quantitative Metric | Mechanistic Rationale |
| Hand Protection | Double Nitrile OR Flexible Laminate (Silver Shield) under Nitrile | ≥ 8 mil total thickness | Prevents lipophilic permeation; provides >30 min breakthrough buffer against organic solvents[3]. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 compliant | Protects against micro-aerosols and mucosal absorption. Safety glasses are insufficient[5]. |
| Ventilation | Chemical Fume Hood | 80–120 fpm face velocity | Captures volatile dust and aerosols; maintains a negative pressure breathing zone[6]. |
| Body Protection | Flame/Fluid Resistant Lab Coat | 100% Cotton or Nomex | Prevents skin absorption. Snap closures allow rapid (<5 sec) removal in an emergency. |
Step-by-Step Operational Protocol
Every safety protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check passes.
Step 1: Engineering Control Validation
-
Action: Turn on the chemical fume hood and verify the face velocity is within the safe operational range (80–120 fpm).
-
Self-Validation: Tape a 2-inch piece of Kimwipe to the bottom edge of the sash. It should pull steadily inward. If it flutters violently (indicating turbulence) or hangs straight down, do not open the chemical container[6].
Step 2: PPE Donning Sequence
-
Action: Inspect gloves for micro-tears. Put on the inner glove, then the lab coat (ensuring cuffs are tucked under the inner glove), followed by the outer glove stretched over the coat cuff.
-
Self-Validation: Trap air in the fingers of the gloves and squeeze. If the glove deflates, discard it immediately—it has a micro-puncture. The "shingle effect" of the outer glove over the cuff ensures liquids shed away from the skin.
Step 3: Static-Free Weighing & Transfer
-
Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat and utilize a grounded metal spatula. Weigh the compound strictly inside the fume hood.
-
Causality: Aminopyridine powders can form highly toxic micro-aerosols when subjected to static discharge. Eliminating static prevents the powder from aerosolizing and adhering to the outside of the weigh boat, mitigating inhalation risks[7].
Step 4: Solubilization
-
Action: Dissolve the compound in your target solvent (e.g., DMSO, DCM) inside the fume hood before transferring it to other laboratory areas.
-
Causality: Handling the compound in a liquid state eliminates the dust inhalation hazard during transport, effectively neutralizing the risk of airborne exposure in open lab spaces[8].
Operational Workflow Diagram
Fig 1. Operational workflow and emergency decision matrix for handling aminopyridine derivatives.
Decontamination and Disposal Plan
Improper cleanup is a primary vector for secondary exposure. Follow these steps meticulously:
-
Spill Response (Powders): If a powder spill occurs, do not dry sweep . Dry sweeping aerosolizes the toxic aminopyridine core[7]. Instead, cover the spill with absorbent pads soaked in a compatible organic solvent (e.g., ethanol or isopropanol) to dissolve and capture the lipophilic compound. Follow this with a secondary wipe using soapy water.
-
Spill Response (Liquids): Absorb with inert chemical spill pads. Do not use combustible materials (like standard paper towels) if the solvent is highly flammable.
-
Waste Segregation: Collect all contaminated consumables (gloves, weigh boats, Kimwipes) in a heavy-duty, sealable chemical waste bag inside the hood. Label the container explicitly as "Toxic Organic Solid Waste - Contains Aminopyridine Derivatives"[8].
-
Doffing PPE: Remove the outer gloves first by peeling them inside out. Remove the lab coat, and finally, remove the inner gloves. Wash hands immediately with soap and water.
References
-
Laboratory Safety Guidance - OSHA - 1
-
4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET - CDH Fine Chemical -7
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC - 4
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety (NCSU) - 3
-
Occupational Exposure to Hazardous Chemicals in Laboratories (Non-Mandatory Appendix) - OSHA - 6
-
CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals -2
-
Chapter 7 - Safe Chemical Use - Environment, Health and Safety (Cornell) - 8
-
Safety in Academic Chemistry Laboratories published by ACS -
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- 2. alkalimetals.com [alkalimetals.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Occupational Exposure to Hazardous Chemicals in Laboratories (Non-Mandatory Appendix); Technical Amendment | Occupational Safety and Health Administration [osha.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
